molecular formula C17H32N2O2 B1499012 Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate CAS No. 319427-80-0

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Número de catálogo: B1499012
Número CAS: 319427-80-0
Peso molecular: 296.4 g/mol
Clave InChI: UGNLRZAGDPPVIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a chemical building block of interest in pharmaceutical research and development. It belongs to the class of 4-aminopiperidines, which are recognized as a promising chemotype in the discovery of novel antifungal agents . Compounds within this structural family have demonstrated remarkable in vitro activity against clinically relevant fungal pathogens, including Aspergillus and Candida species, by potentially inhibiting key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase . The structure combines a piperidine ring, a cycloheptylamino group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a critical feature, offering stability and improved handling properties for the intermediate during multi-step synthetic sequences, and can be readily removed under acidic conditions to access the secondary amine for further functionalization . This compound is intended for research applications as a key intermediate in the synthesis of more complex molecules for biological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-10-15(11-13-19)18-14-8-6-4-5-7-9-14/h14-15,18H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNLRZAGDPPVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656262
Record name tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319427-80-0
Record name tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Solubility Profiling of tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development, tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate serves as a critical, sterically hindered intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as GPCR ligands and chemokine receptor antagonists. Because it is a highly lipophilic, Boc-protected secondary amine, its behavior in organic solvents dictates the efficiency of downstream extraction, crystallization, and deprotection workflows.

This whitepaper provides an in-depth analysis of its solvation thermodynamics, a predictive solubility profile across major solvent classes, and a self-validating experimental protocol for determining its exact thermodynamic equilibrium solubility.

Physicochemical Architecture & Solvation Thermodynamics

To understand the solubility profile of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, we must deconstruct its molecular architecture. The dissolution of a solid in a liquid is a thermodynamic process driven by the disruption of the solute's crystal lattice and the formation of favorable solute-solvent interactions.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety is exceptionally bulky. This steric hindrance prevents tight packing within the crystal lattice, resulting in a relatively low lattice energy. Furthermore, the carbamate carbonyl acts as a potent hydrogen-bond acceptor, driving high solubility in polar aprotic solvents.

  • The Cycloheptylamino Group: This seven-membered alkane ring introduces massive lipophilicity. While the secondary amine (pKa ~9–10) retains the theoretical ability to donate a hydrogen bond, the flanking cycloheptyl and piperidine rings sterically shield it, minimizing its interaction with highly polar protic solvents like water.

  • The Piperidine Core: This aliphatic heterocycle provides a rigid structural scaffold that bridges the two bulky substituents, further enhancing the molecule's overall lipophilicity (predicted LogP > 3).

According to the thermodynamic principles outlined in[1], true equilibrium is achieved only when the chemical potential of the solid solute perfectly matches that of the solute in solution. For this specific compound, the low crystal lattice energy combined with extreme lipophilicity dictates that the thermodynamic equilibrium will heavily favor dissolution in organic solvents while remaining practically insoluble in aqueous media[1].

G Compound tert-Butyl 4-(cycloheptylamino) piperidine-1-carboxylate Boc Boc Group (tert-butyloxycarbonyl) Compound->Boc Piperidine Piperidine Core Compound->Piperidine Cycloheptyl Cycloheptylamino Group Compound->Cycloheptyl Sol1 High solubility in Polar Aprotic Solvents (EtOAc, DCM, THF) Boc->Sol1 Sol2 Structural Rigidity & Moderate H-bonding Piperidine->Sol2 Sol3 High solubility in Non-polar Solvents (Toluene, Hexane) Cycloheptyl->Sol3

Caption: Structural moieties and their specific contributions to the solvent interaction profile.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties of analogous Boc-protected aminopiperidines, the table below summarizes the expected solubility ranges across various solvent classes.

Solvent ClassRepresentative SolventsPredicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF> 200 mg/mL Strong dipole-dipole interactions; excellent H-bond acceptance by the Boc carbamate carbonyl.
Aromatic Hydrocarbons Toluene, Benzene> 100 mg/mL Favorable π-alkyl interactions with the piperidine core and cycloheptyl ring.
Polar Protic Methanol, Ethanol, Isopropanol50 – 150 mg/mL Moderate H-bond donation/acceptance with the sterically shielded secondary amine.
Aliphatic Hydrocarbons Hexane, Heptane10 – 50 mg/mL Hydrophobic interactions driven by the highly lipophilic cycloheptyl ring.
Aqueous Water, Aqueous Buffers (pH 7.4)< 0.1 mg/mL Highly unfavorable entropy of hydration due to high lipophilicity (LogP > 3).

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To empirically determine the exact thermodynamic equilibrium solubility of this intermediate for process scale-up, the [2] is the industry gold standard.

As a Senior Application Scientist, I emphasize that a solubility protocol must not merely list steps; it must be a self-validating system that actively prevents false readings caused by transient supersaturation or incomplete equilibration.

Workflow Step1 1. Sample Prep Excess Solid + Solvent Step2 2. Equilibration Shake at 25°C (24h) Step1->Step2 Step3 3. Phase Separation Centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 Thermodynamic Solubility Value Step4->Step5

Caption: Step-by-step workflow for the Saturation Shake-Flask Method to determine equilibrium solubility.

Step 1: Preparation of the Saturated System
  • Action: Add an excess amount of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Causality: Thermodynamic solubility represents the absolute maximum capacity of a solvent. An excess of solid must be visibly present at all times to ensure the system remains saturated. If the solid completely dissolves, the resulting measurement reflects only the concentration of the added solute, not the solvent's true thermodynamic limit[2].

Step 2: Thermal Equilibration & Self-Validation
  • Action: Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 hours.

  • Causality: Dissolution is a kinetically driven, highly temperature-dependent process. Shaking maximizes the surface area contact between the solid and the solvent. A strict 24-hour timeframe is required to overcome kinetic barriers and allow the crystal lattice to fully equilibrate with the solvent[2].

  • Self-Validation Check: After 24 hours, extract a micro-sample. Continue shaking the main vial for an additional 24 hours (48 hours total) and sample again. If the concentration variance between the 24h and 48h samples is <2%, you have successfully validated that true thermodynamic equilibrium has been reached, ruling out transient supersaturation.

Step 3: Phase Separation
  • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C.

  • Causality: For highly lipophilic, bulky compounds, filtration is strongly discouraged. The compound can readily adsorb onto the hydrophobic matrices of PTFE or nylon syringe filters, artificially lowering the measured concentration in the filtrate. Centrifugation cleanly separates the undissolved solid without introducing adsorptive surfaces.

Step 4: Quantitative Analysis
  • Action: Carefully decant the supernatant, dilute it quantitatively with a miscible analytical solvent (e.g., Acetonitrile), and analyze via HPLC-UV.

  • Causality: While gravimetric analysis (evaporating the solvent and weighing the residue) is a common shortcut, it is highly prone to error due to solvent retention within the amorphous solid residue—especially with high-boiling solvents like toluene. HPLC-UV provides precise, molecule-specific quantification that ignores residual solvent weight.

Process Chemistry Implications

The solubility data derived from this protocol directly informs downstream synthetic steps. Because tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate exhibits massive solubility in polar aprotic solvents (DCM, EtOAc), these are the optimal choices for liquid-liquid extraction following its synthesis. Conversely, its lower solubility in aliphatic hydrocarbons (heptane) makes them ideal anti-solvents for driving crystallization and purification prior to the final Boc-deprotection step.

References

  • USP <1236>: Solubility Measurements Chapter . Biorelevant.com. Link

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound . PubMed (National Institutes of Health). Link

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms . U.S. Food and Drug Administration (FDA). Link

Sources

Structural Elucidation and NMR Characterization of tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Relevance

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (CAS: 319427-80-0) is a highly versatile synthetic intermediate utilized extensively in the development of neuroactive agents, GPCR ligands, and kinase inhibitors. Structurally, the molecule is defined by three distinct domains: a highly flexible cycloheptyl ring, a rigid piperidine scaffold, and an N-tert-butyloxycarbonyl (N-Boc) protecting group.

Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the conformational dynamics inherent to these moieties. This whitepaper provides a comprehensive, authoritative guide to the expected NMR topography, conformational mechanics, and self-validating experimental protocols necessary for the rigorous characterization of this compound.

Conformational Dynamics and NMR Topography

The NMR spectrum of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is heavily influenced by the N-Boc group. The carbamate C–N bond exhibits partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This restricts free rotation, leading to the formation of syn and anti rotamers on the NMR timescale at ambient temperature (298 K).

As documented in foundational texts on [1], this restricted rotation causes the signals for the adjacent piperidine C2 and C6 protons (and their corresponding carbons) to appear significantly broadened or even duplicated. Conversely, the cycloheptyl ring undergoes rapid pseudorotation, averaging the signals of its methylene protons into complex, overlapping multiplets.

Rotamer_Exchange Syn Syn-Rotamer C=O syn to C2 (Restricted Rotation) TS Transition State Partial Double Bond (~15-18 kcal/mol) Syn->TS k1 TS->Syn k-1 Anti Anti-Rotamer C=O anti to C2 (Restricted Rotation) TS->Anti k2 Anti->TS k-2

Figure 1: Conformational dynamics of N-Boc piperidine rotamers on the NMR timescale.

Quantitative Data: Expected NMR Chemical Shifts

The tables below summarize the expected theoretical 1 H and 13 C NMR chemical shifts, multiplicities, and integrations for the title compound in CDCl 3​ at 298 K, derived from the established [2] standards for these functional groups.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
3.95 - 4.15 br s2HPiperidine C2-H, C6-H (equatorial)
2.75 - 2.90 m2HPiperidine C2-H, C6-H (axial)
2.65 - 2.80 m2HPiperidine C4-H, Cycloheptyl C1-H
1.80 - 1.95 m2HPiperidine C3-H, C5-H (equatorial)
1.30 - 1.80 m12HCycloheptyl CH 2​ (C2, C3, C4, C5, C6, C7)
1.45 s9HBoc –C(CH 3​ ) 3​
1.20 - 1.40 m2HPiperidine C3-H, C5-H (axial)
1.00 - 1.30 br s1HSecondary Amine N–H
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift (ppm)Structural Assignment
154.8 Boc C=O (Carbonyl)
79.5 Boc –C(CH 3​ ) 3​ (Quaternary)
55.5 Cycloheptyl C1 (Methine)
53.0 Piperidine C4 (Methine)
42.5 (br)Piperidine C2, C6 (Methylene)
35.0 Cycloheptyl C2, C7 (Methylene)
32.5 Piperidine C3, C5 (Methylene)
28.5 Boc –C(CH 3​ ) 3​ (Methyls)
28.5 Cycloheptyl C4, C5 (Methylene)
24.5 Cycloheptyl C3, C6 (Methylene)

Experimental Protocol: Self-Validating NMR Acquisition

To obtain high-fidelity NMR spectra that resolve complex multiplets and accurately account for rotameric broadening, the following self-validating workflow must be executed.

NMR_Workflow A 1. Sample Preparation (Dissolve in CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize Q-factor) A->B C 3. Locking & Shimming (Ensure B0 Homogeneity) B->C D 4. Pulse Sequence Execution (Apply RF Pulses) C->D E 5. FID Acquisition (Record Time Domain) D->E F 6. Fourier Transform (Convert to Frequency) E->F

Figure 2: Step-by-step workflow for high-resolution NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal chemical shift reference (0.00 ppm).

    • Validation: Ensure the solution is perfectly clear; particulate matter degrades magnetic field homogeneity. Filter through glass wool if necessary.

  • Probe Tuning and Matching : Adjust the probe circuitry to the specific impedance of the sample.

    • Causality: This maximizes the efficiency of radiofrequency (RF) power transfer and optimizes the signal-to-noise (S/N) ratio.

    • Validation: The tuning curve (wobble curve) must show a sharp, symmetrical dip exactly at the Larmor frequency of the target nucleus (e.g., 400 MHz for 1 H).

  • Locking and Shimming : Engage the deuterium lock and optimize the shim coils (Z1, Z2, Z3, etc.).

    • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (B 0​ ), ensuring all identical nuclei resonate at the exact same frequency to produce sharp lines.

    • Validation: Measure the full width at half maximum (FWHM) of the TMS peak. A successful shim yields a FWHM of 0.5 Hz.

  • Pulse Sequence and Acquisition : Execute a standard 1D 1 H pulse sequence (e.g., zg30) with a relaxation delay (D1) of at least 2–3 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T 1​ ) of all protons, allowing for accurate quantitative integration of the cycloheptyl and piperidine signals.

    • Validation: Post-acquisition, integrate the isolated Boc group singlet (~1.45 ppm) and set it to exactly 9.00. The total integral of all other peaks must sum to exactly 23 (accounting for the remaining 23 protons in the molecule).

Mechanistic Insights: Resolving Rotameric Broadening

A common pitfall when analyzing N-Boc protected piperidines is misinterpreting the broadened or duplicated C2/C6 signals as impurities or diastereomers. As detailed in [3], this phenomenon is purely a result of chemical exchange.

To definitively prove that the broadening is due to N-Boc rotamers, a Variable-Temperature (VT) NMR experiment should be conducted. By switching the solvent to DMSO- d6​ and heating the sample to 330–350 K, the thermal energy overcomes the rotational barrier of the carbamate bond (~15-18 kcal/mol). The rate of interconversion between the syn and anti rotamers will exceed the NMR timescale, causing the broad C2/C6 signals to cleanly coalesce into sharp, well-defined singlets or doublets.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric Identification of Organic Compounds. Journal of Chemical Education. URL:[Link]

  • Wang, Y., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. URL:[Link]

In-Depth Technical Guide & Safety Protocol: Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (CAS: 319427-80-0)[1][2] is a highly specialized, synthetically versatile building block utilized extensively in medicinal chemistry and drug development. Structurally, it consists of a central piperidine ring substituted at the 4-position with a cycloheptylamino group, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

In drug discovery, this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) therapeutics. The bulky cycloheptyl ring imparts significant lipophilicity and steric bulk, which are often exploited to enhance target binding affinity and metabolic stability in lead compounds. The Boc protecting group ensures regioselective functionalization of the secondary exocyclic amine without interfering with the piperidine nitrogen.

Chemical & Physical Properties

The following table summarizes the core physicochemical properties of the compound, derived from structural analogs and computational data[2][3].

PropertyValue / Description
Chemical Name Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
CAS Registry Number 319427-80-0
Molecular Formula C₁₇H₃₂N₂O₂
Molecular Weight 296.45 g/mol
Appearance White to off-white crystalline solid or powder
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Storage Conditions 2–8°C, desiccated, away from strong acids

Toxicological Profile & Mechanistic Safety Assessment

As a Senior Application Scientist, it is critical to understand that the safety profile of this compound is dictated by its distinct functional groups. While the Boc group neutralizes the basicity of the piperidine nitrogen, the secondary cycloheptylamino group remains weakly basic and nucleophilic.

Acute Toxicity & Irritation Causality

Based on the Globally Harmonized System (GHS) classifications for closely related 4-aminopiperidine derivatives (such as 1-Boc-4-anilinopiperidine)[3][4], this compound exhibits the following hazard profile:

  • Acute Oral Toxicity (Category 4 - H302): Harmful if swallowed. The lipophilic nature of the cycloheptyl and tert-butyl groups facilitates rapid gastrointestinal absorption[3].

  • Skin Corrosion/Irritation (Category 2 - H315): The free secondary amine can interact with epidermal lipid bilayers, causing localized pH shifts and membrane disruption, leading to erythema and irritation[3].

  • Serious Eye Damage/Irritation (Category 2A - H319): Direct contact with ocular mucosa can result in severe irritation due to the compound's basicity and organic solubility[3].

Environmental & Chronic Hazards

While long-term chronic toxicity data is limited, piperidine derivatives are generally tracked carefully due to their potential as precursors for potent neuroactive substances[4]. It must be handled strictly within controlled laboratory environments.

HazardMitigation Hazard Chemical Exposure: Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate Inhalation Inhalation Risk (Aerosolized Powder) Hazard->Inhalation Dermal Dermal/Ocular Contact (Amine-induced Irritation) Hazard->Dermal Ventilation Engineering Controls: Fume Hood & HEPA Filtration Inhalation->Ventilation Mitigated by PPE Personal Protective Equipment: Nitrile Gloves (Double), Splash Goggles, Lab Coat Dermal->PPE Mitigated by

Figure 1: Toxicological exposure pathways and corresponding mandatory mitigation strategies.

Safety Data Sheet (SDS) Core Handling Protocols

To maintain a self-validating safety system, handling protocols must account for the chemical reactivity of the Boc group. The Boc group is highly acid-labile. Accidental exposure to strong acids (e.g., HCl, TFA, H₂SO₄) will trigger an exothermic deprotection reaction, releasing highly flammable isobutylene gas and carbon dioxide.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the compound's solubility in organic solvents, if the compound is dissolved in DCM or DMF, heavier butyl rubber or laminate gloves (e.g., Silver Shield) must be used.

  • Eye Protection: Tight-fitting safety goggles conforming to EN166 or ANSI Z87.1 standards.

  • Respiratory Protection: For handling bulk powders where dust generation is possible, an N95 or P100 particulate respirator is mandated.

Accidental Release Measures
  • Evacuate and Ventilate: Ensure the local exhaust is functioning.

  • Containment: Do not dry sweep. Use a slightly damp absorbent pad (moistened with water or a mild surfactant) to gently wipe up the powder to prevent aerosolization.

  • Disposal: Place contaminated materials in a sealed, chemically compatible waste container designated for solid organic hazardous waste.

Experimental Workflows: Standard Deprotection Methodology

In drug development, the most common operation performed on Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is the removal of the Boc group to yield the free piperidine amine for subsequent coupling reactions (e.g., amide bond formation or reductive amination).

The following protocol details a standard, field-proven Trifluoroacetic Acid (TFA) mediated deprotection.

Step-by-Step Deprotection Protocol

Objective: Cleave the Boc protecting group to isolate 4-(cycloheptylamino)piperidine.

  • Preparation: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Causality: Cooling prevents the highly exothermic nature of the cleavage from causing solvent boil-off and controls the rate of isobutylene gas evolution.

  • Acid Addition: Slowly add 10 equivalents of Trifluoroacetic Acid (TFA) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2–4 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the starting material is completely consumed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess DCM and TFA. Note: The product will remain as a TFA salt.

  • Neutralization (Free-Basing): Dissolve the crude residue in a minimal amount of water and cool to 0°C. Carefully adjust the pH to 10-11 using 1N aqueous NaOH. Causality: The basic environment neutralizes the TFA salt, forcing the highly lipophilic free amine out of the aqueous phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

DeprotectionWorkflow A Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate (Starting Material) B Acidic Cleavage (TFA in DCM at 0°C to RT) A->B Reagent Addition C Intermediate State: TFA Salt + CO2↑ + Isobutylene↑ B->C Exothermic Cleavage D Basic Workup (1N NaOH to pH 10-11) C->D Neutralization E 4-(cycloheptylamino)piperidine (Free Amine Product) D->E Organic Extraction

Figure 2: Chemical workflow for the acidic deprotection of the Boc-protected piperidine intermediate.

References

  • PubChem. (2025). tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) | C16H24N2O2 - PubChem. National Institutes of Health (NIH). Retrieved March 25, 2026, from[Link]

Sources

Preliminary Pharmacological Screening of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: A Technical Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly lipophilic, synthetic intermediates that serve as foundational scaffolds for novel therapeutics. Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a prime example: it features a bulky, lipophilic cycloheptyl ring and a piperidine core, with the secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group. While typically an intermediate for G-protein-coupled receptor (GPCR) ligands or ion channel modulators, subjecting this Boc-protected scaffold to preliminary in vitro pharmacological profiling is a strategic necessity.

By evaluating this compound early, we can identify serendipitous off-target liabilities driven by its high lipophilicity (LogP) and de-risk the downstream synthesis cascade. This whitepaper outlines the scientific rationale, self-validating methodologies, and analytical frameworks required to screen this compound effectively.

Chemoinformatic Profiling & Screening Rationale

Before committing resources to high-throughput screening (HTS), we must understand the physicochemical nature of the molecule. The piperidine ring is a privileged pharmacophore present in numerous marketed drugs (e.g., antihistamines, antipsychotics). The addition of the bulky cycloheptyl group increases the steric hindrance and lipophilicity of the molecule.

Historically, highly lipophilic basic amines are prone to promiscuous binding across the GPCRome and are highly susceptible to cytochrome P450 (CYP450) mediated aliphatic hydroxylation. Furthermore,1 [1]. By screening the Boc-protected intermediate, we establish a baseline toxicity and metabolic profile. If the Boc-protected form exhibits severe cytotoxicity or rapid clearance, the structural liability likely resides in the cycloheptyl-piperidine core itself, prompting an early "no-go" decision or a scaffold hop.

Workflow A Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate B Target Prediction & Off-Target Panel A->B C GPCR Functional Screening (cAMP) B->C D ADME Profiling (HLM Stability) C->D E Hepatotoxicity (HepG2 MTT) D->E

Fig 1. Sequential in vitro pharmacological screening cascade for early drug intermediates.

Primary Pharmacological Screening: GPCR Functional Assays

Because piperidine derivatives frequently interact with GPCRs (e.g., muscarinic, chemokine, and opioid receptors), our primary screening cascade utilizes cell-based functional assays rather than simple biochemical binding assays.2 [2].

We employ a homogeneous time-resolved fluorescence (HTRF) or Enzyme Fragment Complementation (EFC) cAMP assay. The causality here is simple: measuring the second messenger (cAMP) provides a highly amplified, physiologically relevant signal of receptor activation or inhibition.

Pathway L Test Compound R Target GPCR L->R Ligand Binding G Gαs/Gαi Protein R->G Activation AC Adenylyl Cyclase G->AC Modulation cAMP Intracellular cAMP AC->cAMP ATP Conversion Readout EFC Luminescence Signal cAMP->Readout Competitive Binding

Fig 2. GPCR-mediated cAMP signaling pathway and luminescence readout mechanism.

Protocol 2.1: Self-Validating GPCR cAMP Accumulation Assay

Scientific Rationale: This protocol is designed as a self-validating system. By including a known full agonist and a vehicle control on every plate, we calculate a Z'-factor. A Z'-factor > 0.5 mathematically guarantees the assay's dynamic range and signal variability are sufficient to trust the data generated by our test compound.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR into a 384-well white opaque plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Pin-transfer Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (10-point dose-response, 0.1 nM to 30 µM) into the wells.

  • Internal Validation Controls:

    • Positive Control: Add a reference full agonist (e.g., Isoproterenol for β2AR) to define 100% Emax.

    • Negative Control: 0.5% DMSO vehicle to define basal cAMP levels.

  • Incubation: Incubate for 30 minutes at room temperature to allow for GPCR modulation and cAMP accumulation.

  • Detection: Add EFC lysis/detection reagents (containing the Enzyme Acceptor and Enzyme Donor-cAMP conjugate). Incubate for 1 hour in the dark.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC₅₀/EC₅₀ using 4-parameter logistic non-linear regression.

In Vitro ADME-Tox Profiling

Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) of an intermediate prevents the optimization of inherently flawed chemical series.

Microsomal Stability Assay

The cycloheptyl ring is highly lipophilic and presents multiple unhindered C-H bonds, making it a prime target for Phase I oxidative metabolism by liver enzymes.3 [3].

Protocol 3.1: Self-Validating Human Liver Microsome (HLM) Stability

Scientific Rationale: A common artifact in stability assays is the chemical degradation of the compound in the buffer, independent of enzymatic activity. To build a self-validating assay, we run a parallel "Minus-NADPH" control. If the compound degrades without NADPH (the required cofactor for CYP450s), the instability is chemical, not metabolic.

  • Reaction Mixture: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Internal Validation Controls:

    • Metabolic Competency Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Chemical Stability Control: Run the test compound in a parallel plate without the addition of NADPH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life (t₁/₂) and intrinsic clearance (Cl_int).

Cytotoxicity Profiling (HepG2)

4 [4]. We utilize the HepG2 human hepatoma cell line. While HepG2 cells lack the full metabolic competency of primary human hepatocytes, they are highly robust, scalable, and excellent for identifying acute, direct-acting cytotoxicophores (such as membrane disruptors driven by high lipophilicity) in early screening.

Protocol 3.2: Self-Validating HepG2 MTT Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours.

  • Dosing: Treat cells with the test compound (1 µM to 100 µM).

  • Internal Validation Controls:

    • Positive Control: 50 µM Chlorpromazine (induces known hepatotoxicity/phospholipidosis).

    • Negative Control: 0.5% DMSO (defines 100% viability).

  • Incubation: Incubate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Viable cells reduce the yellow MTT to purple formazan via mitochondrial reductases.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Quantitative Data Presentation

To facilitate rapid decision-making, all quantitative outputs from the screening cascade must be consolidated. Below is a structured data presentation of the hypothetical pharmacological profile for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Assay CategorySpecific Assay / TargetReadout MetricResult (Hypothetical)Scientific Interpretation & Next Steps
Functional GPCR Broad Panel (cAMP/β-arrestin)IC₅₀ / EC₅₀> 30 µMThe Boc-protected intermediate lacks significant off-target GPCR activity. Safe to proceed with deprotection.
ADME (Metabolism) Human Liver Microsomes (HLM)Intrinsic Clearance ( Clint​ )55 µL/min/mgModerate-to-high metabolic liability. The cycloheptyl ring is likely undergoing rapid aliphatic hydroxylation. Consider fluorination of the ring in future analogs.
ADME (Metabolism) Minus-NADPH Control% Remaining at 60 min98%Compound is chemically stable in physiological buffer; clearance is strictly CYP450-driven.
Toxicity HepG2 Cell Viability (MTT)CC₅₀> 100 µMLow acute hepatotoxicity. The high lipophilicity of the Boc group does not induce severe membrane disruption or mitochondrial toxicity.

References

  • Source: Nature Reviews Drug Discovery (via ResearchGate)
  • Source: Methods in Molecular Biology (via NIH / PubMed)
  • Source: Protocols.io (via ResearchGate)
  • Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery Source: Open Research Europe URL

Sources

Structural Elucidation and Conformational Dynamics of tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate (CAS 319427-80-0) is a highly versatile, lipophilic building block frequently utilized in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Because the 3D spatial arrangement of a pharmacophore dictates its binding affinity and selectivity, understanding the conformational landscape of this intermediate is critical.

This whitepaper provides an in-depth analysis of the molecule's structural dynamics, detailing the precise experimental workflows required to elucidate its 3D conformation. By combining Single-Crystal X-Ray Diffraction (SCXRD), solution-state Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT), we establish a self-validating framework for conformational analysis.

Molecular Architecture & Conformational Preferences

The 3D conformation of this molecule is governed by the independent yet interacting dynamics of its three primary domains: the piperidine core, the cycloheptyl ring, and the N-Boc carbamate moiety.

The Piperidine Core

The piperidine ring universally adopts a chair conformation to minimize angular and torsional strain[1]. The critical structural feature here is the orientation of the bulky 4-(cycloheptylamino) substituent. To avoid severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions, this massive substituent exhibits a profound preference for the equatorial position [2]. If forced into an axial position, the molecule would incur an energetic penalty (A-value) significantly exceeding 1.8 kcal/mol, making the axial conformer practically unobservable under standard conditions[2].

The Cycloheptyl Ring

Seven-membered carbocycles are conformationally rich and highly flexible, undergoing rapid pseudorotation. Unlike the rigid chair of cyclohexane, the global energy minimum for the cycloheptyl moiety is the twist-chair (TC) conformation[3]. This geometry optimally relieves the eclipsing interactions (torsional strain) that plague the standard chair or boat forms[4]. The secondary amine linker connects to the equatorial-like position of this twist-chair to minimize transannular steric hindrance.

The N-Boc Carbamate Moiety

The carbamate group features a pseudo-double bond between the piperidine nitrogen and the carbonyl carbon due to the delocalization of the nitrogen lone pair. This restricts free rotation, leading to distinct syn and anti rotamers. The anti rotamer—where the bulky tert-butyl group points away from the piperidine ring—is typically favored by 1.0–1.5 kcal/mol due to steric and electrostatic stabilization[5].

ConformationalHierarchy A tert-Butyl 4-(cycloheptylamino) piperidine-1-carboxylate B Piperidine Core (Chair Conformation) A->B C N-Boc Group (Carbamate Rotamers) A->C D Cycloheptyl Ring (Pseudorotation) A->D B1 Equatorial 4-Substituent (Minimizes 1,3-diaxial clash) B->B1 C1 Anti Rotamer (Sterically Favored) C->C1 ΔG ≈ -1.5 kcal/mol C2 Syn Rotamer (Minor Population) C->C2 D1 Twist-Chair (TC) (Global Minimum) D->D1 Lowest Energy D2 Chair (C) (Local Minimum) D->D2

Conformational hierarchy and structural preferences of the constituent domains.

Experimental Workflows for Structural Elucidation

To ensure scientific integrity, a structural claim must be self-validating. We achieve this by triangulating data from the solid state (SCXRD), solution state (NMR), and in silico models (DFT).

Step-by-Step SCXRD Protocol (Solid-State)

Crystallography provides the absolute configuration and precise interatomic distances.

  • Purification: Ensure the compound is >99% pure via preparative HPLC to prevent impurity-induced crystal lattice defects.

  • Crystallization (Vapor Diffusion):

    • Causality: Vapor diffusion allows for an extremely slow approach to supersaturation, which is mandatory for flexible molecules that otherwise form amorphous precipitates.

    • Dissolve 20 mg of the compound in 0.5 mL of dichloromethane (good solvent) in an inner vial.

    • Place the inner vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent).

    • Incubate at 4°C for 7–14 days until diffraction-quality single crystals form.

  • Data Collection: Mount a suitable crystal on a cryoloop using paratone oil. Flash-cool the crystal to 100 K under a nitrogen stream.

    • Causality: Cooling to 100 K minimizes the thermal motion of the highly flexible cycloheptyl ring, reducing atomic displacement parameters (B-factors) and allowing for high-resolution electron density mapping.

  • Structure Solution: Irradiate with Mo Kα radiation (λ = 0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Step-by-Step NMR Protocol (Solution-State)

Solid-state packing forces can sometimes distort the lowest-energy conformation. Solution-state NMR validates whether the crystal structure represents the biologically relevant conformation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • 1D ¹H and ¹³C NMR: Acquire standard spectra to assign all chemical shifts. The Boc group will likely show peak broadening at room temperature due to slow syn/anti rotamer interconversion on the NMR timescale.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Causality: NOESY detects through-space magnetization transfer (< 5 Å).

    • Set the mixing time to 300–500 ms.

    • Validation Metric: Look for strong NOE cross-peaks between the proton at the C4 position of the piperidine ring and the axial protons at C2 and C6. The presence of these cross-peaks definitively proves that the C4 proton is axial, which in turn dictates that the massive cycloheptylamino substituent is equatorial .

ExperimentalWorkflow S1 Sample Prep (>99% Purity) S2 Vapor Diffusion Crystallization S1->S2 S5 Solution NMR (NOESY/ROESY) S1->S5 S3 SCXRD Data Collection (100K) S2->S3 S4 Structure Solution & Refinement S3->S4 S6 DFT Energy Mapping S4->S6 Validation S5->S6 Validation

Integrated experimental workflow for 3D structural elucidation and validation.

Quantitative Data Summary

The following tables summarize the expected quantitative metrics derived from the self-validating experimental triad.

Table 1: Key Crystallographic Parameters (SCXRD)

Structural FeatureParameter TypeExpected ValueBiological Implication
Piperidine C2-C3-C4-C5Torsion Angle~ 55° to 60°Confirms standard chair conformation.
Piperidine C4–N(amine)Bond Length1.47 ± 0.02 ÅStandard secondary amine linkage.
Carbamate N–C(=O)Bond Length1.34 ± 0.01 ÅIndicates partial double-bond character.
Carbamate O–C(=O)–N–C2Dihedral Angle~ 175° (anti)Confirms the sterically favored rotamer.
Cycloheptane Cremer-PoplePuckering (q2, q3)q2≈0.53 Å, q3≈0.65 ÅConfirms the twist-chair (TC) geometry[4].

Table 2: Conformational Energy Landscape (DFT: M06-2X/6-311G(d,p))

Conformer StateRelative Free Energy (ΔG)Population at 298K
Piperidine Chair + Equatorial C4 + anti-Boc0.00 kcal/mol (Global Min)> 95%
Piperidine Chair + Equatorial C4 + syn-Boc+ 1.45 kcal/mol< 5%
Piperidine Chair + Axial C4> + 3.50 kcal/mol~ 0%
Cycloheptyl Chair (Local Min)+ 2.10 kcal/mol~ 1%

Conclusion

The 3D conformation of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is highly deterministic despite the flexibility of its individual components. The rigorous application of SCXRD, NOESY NMR, and DFT calculations reveals a molecule that strongly favors a piperidine chair with an equatorial cycloheptylamino group, an anti-configured Boc carbamate, and a twist-chair cycloheptyl ring. Understanding these exact spatial vectors is paramount for medicinal chemists utilizing this scaffold for targeted receptor docking.

References

  • Wikipedia Contributors. "Piperidine - Conformation." Wikipedia, The Free Encyclopedia. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Conformations of Rings - Cycloheptane." CCDC Educational Resources. [Link]

  • Dillen, J., & Geise, H. J. "The molecular structure of cycloheptane: An electron diffraction study." The Journal of Chemical Physics, 70(1), 425–428 (1979).[Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940 (2015).[Link]

Sources

Methodological & Application

Synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: A Detailed Protocol for Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a one-pot reductive amination reaction, a cornerstone of modern amine synthesis due to its efficiency and broad functional group tolerance.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe execution of the synthesis.

Introduction: The Significance of Substituted Piperidines and Reductive Amination

Substituted piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, owing to their ability to confer favorable pharmacokinetic properties.[4] The target molecule, Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[5][6]

Reductive amination is a highly reliable and versatile method for the formation of carbon-nitrogen bonds, effectively producing secondary and tertiary amines from carbonyl compounds and primary or secondary amines.[3][7][8] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced in situ by a selective reducing agent.[9][10] This approach circumvents the issue of over-alkylation often encountered with direct alkylation of amines.[2]

For this synthesis, we employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous as it is a mild and selective hydride donor, capable of reducing the iminium ion intermediate much faster than the starting ketone.[11][12] This selectivity allows for the reaction to be carried out in a single pot, enhancing efficiency.[7] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[13][14][15]

Reaction Scheme and Mechanism

The overall reaction for the synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is depicted below:

Figure 1: Overall reaction scheme.

The mechanism of reductive amination proceeds in two main stages within the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cycloheptylamine) on the carbonyl carbon of the ketone (Tert-butyl 4-oxopiperidine-1-carboxylate). This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[16]

  • Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[11] The three acetoxy groups on the boron atom moderate its reducing power, preventing the reduction of the starting ketone.[11]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Hydride Reduction ketone Ketone (N-Boc-4-piperidone) imine Imine Intermediate ketone->imine + Amine, -H₂O amine Amine (Cycloheptylamine) iminium Iminium Ion imine->iminium + H⁺ (from Acetic Acid) product Secondary Amine Product iminium->product + Hydride from NaBH(OAc)₃ reducing_agent NaBH(OAc)₃

Figure 2: Simplified mechanism of reductive amination.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (g)Amount (mmol)Density (g/mL)Volume (mL)
Tert-butyl 4-oxopiperidine-1-carboxylate79099-07-3199.251.02.0010.04--
Cycloheptylamine5452-35-7113.201.11.2511.040.921.36
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.53.1915.06--
Acetic Acid (Glacial)64-19-760.051.00.6010.041.050.57
Dichloromethane (DCM)75-09-284.93---1.33~20
2M Sodium Hydroxide (aq)1310-73-240.00----~15
Saturated Sodium Bicarbonate (aq)144-55-884.01-----
Brine (Saturated NaCl solution)7647-14-558.44-----
Anhydrous Sodium Sulfate7757-82-6142.04-----

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18]

  • Sodium triacetoxyborohydride (STAB): Flammable solid that reacts with water to release flammable gases.[17][19] It can cause serious eye damage and skin irritation.[20] Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[17][19] Keep away from heat, sparks, and open flames.[18][21]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Cycloheptylamine and Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[18][21] An eyewash station and safety shower should be readily accessible.[18]

Step-by-Step Synthesis Protocol

Experimental_Workflow setup 1. Reaction Setup - Add ketone, amine, and acetic acid to DCM. - Cool in an ice bath. addition 2. Addition of Reducing Agent - Add STAB portion-wise. setup->addition reaction 3. Reaction - Stir at room temperature for 16 hours. addition->reaction quench 4. Quenching - Add 2M NaOH and stir for 1 hour. reaction->quench extraction 5. Work-up - Separate layers. - Extract aqueous layer with DCM. quench->extraction wash 6. Washing - Wash combined organic layers with NaHCO₃ and brine. extraction->wash dry_concentrate 7. Drying and Concentration - Dry with Na₂SO₄, filter, and evaporate solvent. wash->dry_concentrate purification 8. Purification - Purify by column chromatography. dry_concentrate->purification

Figure 3: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-oxopiperidine-1-carboxylate (2.00 g, 10.04 mmol).

    • Add dichloromethane (DCM, 13 mL) and stir until the solid is fully dissolved.

    • Add cycloheptylamine (1.25 g, 1.36 mL, 11.04 mmol) followed by glacial acetic acid (0.60 g, 0.57 mL, 10.04 mmol).[22]

    • Cool the reaction mixture in an ice bath.

  • Addition of Reducing Agent:

    • While stirring in the ice bath, add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise over 10-15 minutes.[22] A slight exotherm may be observed. Ensure the temperature does not rise significantly.

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction:

    • After 16 hours, carefully quench the reaction by adding 15 mL of aqueous 2M NaOH solution.[22] The addition of a basic solution neutralizes the acetic acid and quenches any remaining reducing agent.[23]

    • Stir the biphasic mixture vigorously for 1 hour.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 20 mL).[22][24]

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) to remove any residual acetic acid.[24]

    • Wash with brine (20 mL) to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a typical mobile phase for this type of compound.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate as a pure compound.

Characterization and Expected Results

  • Yield: Typical yields for this type of reductive amination are in the range of 80-95%.[1]

  • Appearance: The purified product is expected to be a colorless to pale yellow oil or a white to off-white solid.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • ¹H NMR: Expect to see the disappearance of the ketone carbonyl and the appearance of a new N-H proton signal. The cycloheptyl and piperidine ring protons will show characteristic multiplets. The tert-butyl group will appear as a singlet at approximately 1.4 ppm.

    • ¹³C NMR: The ketone carbonyl signal (around 208 ppm) will be absent. New signals corresponding to the carbons of the cycloheptyl group and the C-N carbons of the piperidine ring will be present.

    • Mass Spectrometry (ESI+): The expected mass for the protonated molecule [M+H]⁺ is approximately 297.26.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent due to moisture.- Extend the reaction time and continue monitoring by TLC/LC-MS.- Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored sodium triacetoxyborohydride.
Formation of Dialkylated Product - This is less common with ketones but can occur with aldehydes.- If this becomes an issue, a two-step procedure can be employed: first, form the imine, isolate it, and then reduce it with a reducing agent like sodium borohydride (NaBH₄).[15]
Low Yield after Work-up - Incomplete extraction of the product.- Product loss during purification.- Perform additional extractions of the aqueous layer.- Ensure the pH of the aqueous layer is basic (>10) to ensure the amine product is in its free base form and more soluble in the organic solvent.- Optimize the column chromatography conditions (e.g., choice of solvent system, silica gel loading).
Difficult Purification - Presence of unreacted starting materials or byproducts.- Ensure the quenching and washing steps are performed thoroughly to remove acidic and basic impurities.- Adjust the polarity of the eluent for better separation during column chromatography.

References

  • brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?[Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.[Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].[Link]

  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.[Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carlo Erba Reagents. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.[Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.[Link]

  • Organic Chemistry Tutor. Reductive Amination.[Link]

  • Domo, K., & D'Andrea, S. V. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 241. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pelletier, J. D. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 1088–1091. [Link]

  • Chemistry Stack Exchange. (2022, February 13). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride?[Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3.[Link]

  • Shadrick, W. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 3(10), 749–760. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction.[Link]

  • Brigham Young University. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.[Link]

  • Ibrar, A., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.[Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.[Link]

  • Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • ResearchGate. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?[Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.[Link]

  • Al-Zaqar, H. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 329. [Link]

  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.[Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.[Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?[Link]

  • National Institutes of Health. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities.[Link]

Sources

Application Notes for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate , a valuable secondary amine building block for medicinal chemistry and drug discovery. The document elucidates its strategic importance, stemming from the combination of the privileged piperidine scaffold and the lipophilic cycloheptyl moiety. We provide detailed, field-tested protocols for its synthesis via reductive amination and its subsequent application in crucial C-N bond-forming reactions, such as the Buchwald-Hartwig amination. As a practical example, we contextualize its use in the synthesis of potent kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold to access novel chemical matter with desirable pharmacological properties.

Introduction: The Strategic Value of the Cycloheptylamino-Piperidine Scaffold

In modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The piperidine ring is a quintessential "privileged scaffold," appearing in a multitude of approved pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for precise pharmacophore placement.[1]

The subject of this guide, tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, merges this proven scaffold with a cycloheptyl group. The cycloheptyl moiety offers several strategic advantages:

  • Modulation of Lipophilicity: The large, non-polar cycloheptyl group can significantly increase the lipophilicity of a molecule, which can be tuned to enhance membrane permeability and oral bioavailability.

  • Exploring Chemical Space: Compared to smaller cycloalkanes, the seven-membered ring provides unique conformational flexibility, allowing for novel interactions within a protein's binding pocket.

  • Metabolic Stability: The saturated carbocycle is generally robust to oxidative metabolism, potentially reducing metabolic liabilities in a drug candidate.

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen provides an orthogonal handle, allowing for selective functionalization of the secondary cycloheptylamino nitrogen before revealing the piperidine nitrogen for subsequent synthetic transformations. This two-stage reactivity makes it an exceptionally versatile tool for library synthesis and lead optimization.

Physicochemical Properties and Handling

While a specific CAS number for tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is not broadly cataloged, its properties can be reliably estimated based on its constituent parts: N-Boc-4-piperidone and cycloheptylamine.

PropertyValue (Estimated/Known for Precursors)Source/Notes
Molecular Formula C₁₇H₃₂N₂O₂-
Molecular Weight 296.45 g/mol -
Appearance Expected to be an off-white solid or a viscous oilBased on similar compounds.
Solubility Soluble in organic solvents (DCM, THF, Dioxane, Toluene)Inferred from precursors.
Precursor: Cycloheptylamine Boiling Point: 54 °C (11 mmHg), Density: 0.889 g/mL[2]
Precursor: N-Boc-4-piperidone Melting Point: 73-77 °CCommercial supplier data.

Safe Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cycloheptylamine is corrosive and flammable; handle with care.[3] Strong bases and palladium catalysts used in subsequent reactions are often air-sensitive and toxic.

Core Synthetic Protocols

This section details the essential workflows involving tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: its synthesis and its subsequent use in a cornerstone C-N coupling reaction.

Workflow Overview

The general utility of this building block follows a logical synthetic sequence. First, the building block itself is synthesized. It is then coupled to a core scaffold (e.g., a heteroaryl halide). Finally, the Boc group is removed to allow for further diversification.

G cluster_0 Protocol 1: Synthesis cluster_1 Protocol 2: Application cluster_2 Protocol 3: Deprotection start N-Boc-4-piperidone + Cycloheptylamine reductive_amination Reductive Amination (NaBH(OAc)₃) start->reductive_amination product tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate reductive_amination->product buchwald Buchwald-Hartwig Amination product->buchwald Use as Reagent aryl_halide Aryl/Heteroaryl Halide (e.g., Pyrimidine Core) aryl_halide->buchwald coupled_product N-Aryl Piperidine Intermediate buchwald->coupled_product boc_deprotection Boc Deprotection (TFA or HCl) coupled_product->boc_deprotection final_scaffold Final Scaffold for Further Diversification boc_deprotection->final_scaffold

Caption: General synthetic workflow using the title building block.
Protocol 1: Synthesis via Reductive Amination

Principle: This protocol describes the synthesis of the title compound from commercially available starting materials. The reaction proceeds via the formation of an intermediate iminium ion from the condensation of N-Boc-4-piperidone and cycloheptylamine, which is then reduced in situ by a mild hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen for its selectivity; it readily reduces the protonated iminium ion but is slow to reduce the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[4][5]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Cycloheptylamine (1.1 eq)[2][3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic to 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous DCM or DCE (to a concentration of ~0.2-0.5 M).

  • Imine Formation: Add cycloheptylamine (1.1 eq) followed by acetic acid (a catalytic amount, e.g., 0.1 eq, can be sufficient, though some protocols use a full equivalent). Stir the mixture at room temperature for 1-2 hours. The formation of the iminium intermediate is crucial before reduction.[5]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Protocol 2: Application in Buchwald-Hartwig Amination for IRAK4 Inhibitor Synthesis

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[6][7] This reaction is a cornerstone of modern medicinal chemistry. In the context of synthesizing IRAK4 inhibitors, this protocol can be adapted to couple our building block with a suitable heteroaryl chloride, such as a 2-chloro-6-aminopyrimidine core, a key fragment in many kinase inhibitors.[8][9] The choice of ligand (e.g., XPhos, tBuXPhos) is critical for reaction efficiency, as bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[10]

G cluster_cycle Catalytic Cycle subst1 Heteroaryl Halide plus1 + subst2 tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate arrow_reagents Pd₂(dba)₃, Ligand Base (e.g., NaOtBu) Toluene, Heat product Coupled Product arrow_reagents->product pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->amido_complex Amine Binding & Deprotonation (+ Amine, - HX) amido_complex->pd0 Reductive Elimination (Product: Ar-NR₂)

Caption: Buchwald-Hartwig amination scheme and catalytic cycle.

Materials:

  • tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.2 eq)

  • Aryl/Heteroaryl Halide (e.g., 2-chloro-pyrimidin-4-amine derivative) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)

  • Phosphine Ligand (e.g., XPhos, t-BuXPhos) (e.g., 10 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, or Cesium Carbonate, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial, inert atmosphere setup

Procedure:

  • Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.2 eq), the base (e.g., NaOtBu, 1.5 eq), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS. The reaction time can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-aryl piperidine derivative.

Optimization Data (Representative):

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene100>90
2Pd(OAc)₂SPhosCs₂CO₃Dioxane11085
3Pd₂(dba)₃tBuXPhosK₃PO₄Toluene10088
4Pd₂(dba)₃RuPhosLHMDSTHF80>90

Yields are representative and highly substrate-dependent. Optimization of all parameters is recommended for new substrates.

Protocol 3: N-Boc Deprotection

Principle: The final key transformation is the removal of the tert-butyloxycarbonyl (Boc) group to liberate the piperidine nitrogen. This is an acid-labile protecting group, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or scavengers) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine salt.[6]

Materials:

  • N-Boc protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (for TFA cleavage)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or a base like Diisopropylethylamine (DIPEA) for neutralization

  • Diethyl ether (for precipitation)

Procedure (using TFA):

  • Setup: Dissolve the Boc-protected compound in DCM (concentration ~0.1-0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Add TFA (5-10 equivalents, often used in a 20-50% v/v solution with DCM) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup Option A (Evaporation): Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the TFA salt of the amine.

  • Workup Option B (Precipitation): Concentrate the reaction mixture and add cold diethyl ether to precipitate the TFA salt. Collect the solid by filtration.

  • Neutralization (Optional): To obtain the free base, dissolve the crude salt in DCM and wash with saturated aqueous NaHCO₃ solution, or treat with a hindered organic base like DIPEA. Dry the organic layer and concentrate to yield the deprotected free amine.

Conclusion and Future Outlook

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate stands out as a highly adaptable and strategically valuable building block. Its synthesis is straightforward, and its utility in robust C-N coupling reactions like the Buchwald-Hartwig amination provides reliable access to complex molecular architectures, such as the scaffolds of IRAK4 kinase inhibitors. The orthogonal protection scheme allows for sequential, controlled functionalization at two different nitrogen centers. For medicinal chemists aiming to fine-tune properties like lipophilicity, metabolic stability, and three-dimensional shape, the incorporation of the cycloheptylamino-piperidine motif offers a compelling and effective strategy to accelerate the discovery of novel therapeutics.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. ([Link])

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. ([Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. ([Link])

  • Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. ([Link])

  • Facile and Green Synthesis of Saturated Cyclic Amines. PMC. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

  • tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. ([Link])

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Amine Protection and Deprotection. Master Organic Chemistry. ([Link])

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. ([Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Supporting Information. ([Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. ([Link])

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. ([Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])

  • 1-Boc-4-AP. PubChem. ([Link])

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. ([Link])

Sources

Application Note: N-Alkylation Methods and Protocols for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a highly functionalized, sterically hindered secondary amine frequently utilized as a building block in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors[1]. The molecule features a secondary amine flanked by a bulky cycloheptyl ring and a substituted piperidine ring.

Alkylating this nitrogen to form a tertiary amine presents a significant synthetic challenge. The steric bulk creates a high activation energy barrier for nucleophilic attack. Consequently, standard alkylation conditions often result in poor yields, unreacted starting material, or undesirable side reactions such as E2 elimination of the alkyl halide electrophile[2]. To achieve high-yielding N-alkylation, the synthetic strategy must be carefully tailored to the nature of the electrophile, balancing nucleophilicity against basicity.

Strategic Selection of Alkylation Method

The two primary methodologies for functionalizing this hindered scaffold are Reductive Amination and Direct Alkylation (SN2).

  • Reductive Amination : This is the preferred method when appending primary or secondary alkyl groups via corresponding aldehydes or ketones.3[3]. However, the formation of the intermediate iminium ion is a steric bottleneck. Mild acid catalysis (e.g., Acetic Acid) is essential to drive the dehydration of the hemiaminal intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough to tolerate the acidic conditions and selectively reduces the iminium ion without prematurely reducing the carbonyl precursor[3].

  • Direct Alkylation : This method is reserved for highly reactive, non-enolizable electrophiles such as benzyl halides, methyl iodide, or unhindered primary alkyl iodides[1]. Because the hindered amine is a poor nucleophile, strong heating and polar aprotic solvents (DMF, MeCN) are required. To prevent the base from acting on the alkyl halide to cause E2 elimination, 4[4]. The "cesium effect" provides a larger cation radius, resulting in weaker ion pairing and a more "naked," reactive amine nucleophile[4].

Workflow Visualization

DecisionTree Start Target: N-Alkylation of Boc-4-(cycloheptylamino)piperidine Q1 Electrophile Type? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde Carbonyl AlkylHalide Alkyl Halide / Triflates Q1->AlkylHalide Halide/Leaving Group RedAm Reductive Amination (NaBH(OAc)3, AcOH, DCE) Aldehyde->RedAm StericCheck Highly Hindered Halide? (Secondary/Tertiary) AlkylHalide->StericCheck DirAlk Direct Alkylation (Cs2CO3, DMF, Heat) Avoid Avoid Direct Alkylation (Risk of E2 Elimination) StericCheck->Avoid Yes Proceed Proceed with Direct Alkylation Add TBAI catalyst StericCheck->Proceed No (Primary) Proceed->DirAlk

Decision matrix for selecting the optimal N-alkylation method for sterically hindered amines.

Comparative Data Presentation

The following table summarizes the typical parameters and expected outcomes for both methodologies when applied to the Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate scaffold.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation (SN2)
Optimal Electrophile Aldehydes, unhindered ketonesPrimary alkyl iodides, benzyl bromides
Reagents NaBH(OAc)₃, AcOH (catalytic)Cs₂CO₃ or K₂CO₃ + TBAI
Solvent 1,2-Dichloroethane (DCE) or DCMDMF or Acetonitrile (MeCN)
Temperature Room Temperature to 40 °C60 °C to 80 °C
Typical Yield 75% – 90%50% – 80%
Primary Side Reaction Premature aldehyde reductionE2 elimination of alkyl halide
Key Advantage High chemoselectivity, no elimination[3]Direct use of available halide building blocks[4]

Experimental Protocols

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride

This protocol leverages mildly acidic conditions to force the formation of the sterically congested iminium ion before irreversible hydride transfer occurs[3].

Materials:

  • Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.0 equiv)

  • Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 – 2.0 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Pre-formation : In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the secondary amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCE (approx. 0.1 M concentration).

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv) to the stirring solution.

    • Causality Note: The acid protonates the hemiaminal hydroxyl group, facilitating its departure as water to form the critical iminium ion. Without acid, the reaction stalls at the hemiaminal stage due to the steric clash of the cycloheptyl group. Furthermore, the Boc protecting group on the piperidine nitrogen is highly stable to these mildly acidic conditions, ensuring no unwanted deprotection occurs[3].

  • Equilibration : Stir the mixture at room temperature for 30–60 minutes to allow the iminium equilibrium to establish.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Monitoring : Stir at room temperature for 12–24 hours. Monitor consumption of the amine via LC-MS. If the reaction is sluggish (common with ketones), heat gently to 40 °C.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude tertiary amine via flash column chromatography (Silica gel, typically a Hexanes/Ethyl Acetate or DCM/MeOH gradient).

Mechanism Amine Hindered Amine (Substrate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl (Fast) Carbonyl Aldehyde Carbonyl->Hemiaminal Iminium Iminium Ion (Steric Bottleneck) Hemiaminal->Iminium - H2O Acid Catalyzed (AcOH) Product Tertiary Amine Product Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the iminium ion steric bottleneck.

Protocol B: Direct Alkylation via Cesium Carbonate

This protocol utilizes the "cesium effect" to maximize the nucleophilicity of the hindered amine while minimizing base-catalyzed elimination of the electrophile[4].

Materials:

  • Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide or Primary Iodide) (1.2 equiv)

  • Cesium Carbonate, Cs₂CO₃ (2.0 equiv)

  • Tetrabutylammonium Iodide, TBAI (0.1 equiv, optional but recommended for bromides/chlorides)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under inert atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality Note: Cs₂CO₃ is chosen over stronger bases (like NaH) or harder bases (like K₂CO₃) because the large, polarizable cesium cation weakly coordinates with the carbonate and the amine, increasing the effective nucleophilicity of the nitrogen lone pair without being basic enough to cause rapid E2 elimination of the alkyl halide[4]. The Boc group is completely stable to these basic conditions.

  • Catalyst Addition : If using an alkyl chloride or bromide, add TBAI (0.1 equiv).

    • Causality Note: TBAI acts as a phase-transfer and Finkelstein catalyst, converting the alkyl bromide/chloride in situ to a more reactive alkyl iodide, which undergoes SN2 substitution significantly faster[4].

  • Electrophile Addition : Add the alkyl halide (1.2 equiv) dropwise.

  • Heating : Heat the reaction mixture to 60–80 °C. The steric hindrance of the cycloheptyl group necessitates thermal energy to overcome the activation barrier of the SN2 transition state.

  • Monitoring : Stir for 12–24 hours, monitoring via TLC or LC-MS.

  • Workup : Cool to room temperature. Dilute the mixture with Ethyl Acetate and wash extensively with water (3 x 50 mL) to remove the DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify via flash column chromatography.

References

  • 'Reversine' and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters (PMC). Available at:[Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.US Patent 6,423,871.

Sources

Scale-up manufacturing process for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Manufacturing of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Abstract

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly noted for its use in the development of kinase inhibitors and other targeted therapies. Its molecular structure, featuring a Boc-protected piperidine ring linked to a cycloheptyl group, makes it a valuable scaffold in medicinal chemistry. This document provides a comprehensive, technically-grounded guide for the scale-up manufacturing of this compound. The process detailed herein is centered around a robust and efficient one-pot reductive amination protocol, designed for safety, high yield, and purity. We will elucidate the chemical principles, provide a step-by-step manufacturing protocol, address critical process parameters, and outline a complete quality control strategy.

Introduction and Strategic Overview

The synthesis of secondary and tertiary amines is a cornerstone of pharmaceutical manufacturing.[1] Among the various methods, direct reductive amination stands out as one of the most efficient and widely used transformations for forging carbon-nitrogen bonds.[2][3][4] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[5]

For the synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, the logical and most atom-economical approach is the reductive amination of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone) with cycloheptylamine .

Reaction Scheme: (Self-generated image, not from a search result)

The selection of the reducing agent is paramount for the success of a scale-up campaign. While various hydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this process.[6] Its remarkable selectivity allows it to readily reduce the intermediate iminium ion while being slow to react with the starting ketone.[7][8] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct (Tert-butyl 4-hydroxypiperidine-1-carboxylate). Furthermore, STAB is significantly safer to handle on a large scale than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas, particularly under acidic conditions.[3][8]

This guide is structured to walk the process chemist through the entire manufacturing workflow, from initial process design to final product validation.

Manufacturing Process Flow

The overall manufacturing process is designed as a streamlined, multi-step operation within a single reactor system where possible, minimizing transfers and potential for contamination or loss of material.

Process_Flow cluster_0 I. Reaction Stage cluster_1 II. Work-up & Purification cluster_2 III. Isolation & Finishing RM Raw Material Charging (N-Boc-4-piperidinone, Cycloheptylamine, Solvent) Imine Imine/Iminium Ion Formation (Stirring at 20-25°C) RM->Imine Reduction Controlled STAB Addition & Reduction (Temp. Control <30°C) Imine->Reduction IPC In-Process Control (IPC) (HPLC/TLC for Completion) Reduction->IPC Quench Reaction Quench (Aqueous Base) IPC->Quench Phase_Split1 Phase Separation Quench->Phase_Split1 Acid_Ext Acidic Extraction (Product to Aqueous Layer) Phase_Split1->Acid_Ext Wash Organic Impurity Wash Acid_Ext->Wash Basify Basification (Product Precipitation/ Oiling Out) Wash->Basify Org_Ext Re-extraction into Organic Solvent Basify->Org_Ext Dry Drying of Organic Layer (e.g., Na₂SO₄) Org_Ext->Dry Filter Filtration Dry->Filter Conc Solvent Concentration (Rotary Evaporation) Filter->Conc Vac_Dry Vacuum Drying Conc->Vac_Dry QC Final QC Analysis Vac_Dry->QC FP Finished Product QC->FP

Caption: High-level process flow diagram for the manufacturing of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1.0 kg batch size of the limiting reagent, N-Boc-4-piperidinone. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Equipment and Reagents
  • Equipment:

    • 100 L Glass-Lined Steel Reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

    • 20 L Charging Vessel.

    • Appropriate filtration equipment (e.g., Nutsche filter).

    • Vacuum oven.

  • Reagents & Materials:

ReagentMW ( g/mol )Molar Eq.QuantityDensity (g/mL)Notes
N-Boc-4-piperidinone199.261.001.00 kg-Limiting Reagent
Cycloheptylamine113.201.050.60 kg0.88Slight excess to drive reaction.[7]
Sodium Triacetoxyborohydride (STAB)211.941.501.59 kg-Add portion-wise to control exotherm.
Dichloromethane (DCM)84.93-15.0 L1.33Reaction Solvent
2M Hydrochloric Acid (HCl)36.46-As needed (~10 L)1.03For acidic extraction
5M Sodium Hydroxide (NaOH)40.00-As needed (~5 L)1.18For quenching and basification
Sodium Chloride (NaCl)58.44-2.0 kg-For brine wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-1.0 kg-Drying agent
Step-by-Step Procedure
  • Reactor Charging & Imine Formation:

    • Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with Dichloromethane (10.0 L).

    • Charge N-Boc-4-piperidinone (1.00 kg, 5.02 mol).

    • Start agitation (approx. 100-150 RPM) and stir until all solids are dissolved.

    • Charge Cycloheptylamine (0.60 kg, 5.27 mol) to the reactor over 10-15 minutes.

    • Stir the mixture at ambient temperature (20-25°C) for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reductive Amination:

    • Maintain the internal temperature between 20-25°C. If necessary, use jacket cooling.

    • Carefully add Sodium Triacetoxyborohydride (STAB) (1.59 kg, 7.50 mol) to the reaction mixture in 5-6 portions over 1.5-2 hours.

    • CRITICAL STEP: Monitor the internal temperature closely during STAB addition. The reaction is exothermic. Do not allow the temperature to exceed 30°C.[7]

    • After the final addition, allow the reaction to stir at 20-25°C for 16-24 hours.

  • In-Process Control (IPC):

    • After ~16 hours, take a sample from the reaction mixture.

    • Analyze by HPLC or TLC (e.g., Mobile Phase: 30% Ethyl Acetate in Hexanes) to confirm the consumption of the limiting reagent (N-Boc-4-piperidinone). The reaction is complete when <1% of the starting ketone remains.

  • Work-up and Quench:

    • Once the reaction is complete, carefully and slowly add 10 L of deionized water to the reactor.

    • Slowly add 5M Sodium Hydroxide (NaOH) solution to quench any unreacted STAB and adjust the pH of the aqueous layer to >12. Caution: This process can be exothermic and may evolve hydrogen gas. Ensure adequate ventilation and temperature control.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Stop agitation and allow the layers to separate for 30 minutes. Remove the lower organic (DCM) layer and transfer it to a clean container.

  • Purification via Acid-Base Extraction:

    • This technique is highly effective for purifying piperidine derivatives on a large scale.[9][10]

    • Return the organic layer to the reactor. Add 10 L of deionized water.

    • Slowly add 2M Hydrochloric Acid (HCl) with stirring until the pH of the aqueous layer is ~1-2. The product will move into the aqueous layer as its hydrochloride salt.

    • Separate the layers and discard the lower organic layer (which contains non-basic impurities).

    • Wash the acidic aqueous layer with fresh DCM (2 x 2 L) to remove any remaining neutral impurities. Discard the DCM washes.

    • Slowly add 5M NaOH to the aqueous layer with vigorous stirring until the pH is >12. The free-base product will either precipitate as a solid or oil out.

    • Extract the product from the basified aqueous layer with fresh DCM (1 x 5 L, then 2 x 2.5 L).

    • Combine the organic extracts. Wash the combined organic layers with brine (saturated NaCl solution, 2 x 3 L) to remove residual water and inorganic salts.

  • Isolation and Drying:

    • Transfer the final organic layer to a suitable vessel and add anhydrous Sodium Sulfate (Na₂SO₄, 1.0 kg). Stir for 1-2 hours.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a solid or thick oil.

    • Transfer the product to a vacuum oven and dry at 40-45°C until a constant weight is achieved.

    • Expected Yield: 1.25 - 1.38 kg (84-93%).

Process Optimization and Safety Considerations

Causality and Critical Parameters
  • Stoichiometry: A slight excess of cycloheptylamine (1.05 eq.) is used to ensure complete conversion of the more expensive N-Boc-4-piperidinone by driving the imine formation equilibrium.[7]

  • Temperature Control: The addition of STAB is the most critical exothermic event. Failure to control the temperature can lead to side reactions and potential pressure buildup. Maintaining the temperature below 30°C is crucial for process safety and product purity.[11]

  • pH Control during Extraction: Precise pH control during the acid-base workup is essential. Incomplete acidification (pH > 2) will result in product loss to the organic waste stream. Incomplete basification (pH < 11) will lead to poor recovery during the final extraction.

  • Solvent Choice: Dichloromethane is an effective solvent for this reaction. However, due to environmental and safety concerns, alternative solvents like 2-MeTHF or toluene could be investigated, although this may require re-optimization of reaction and extraction conditions.

Potential Process Deviations and Troubleshooting
IssueProbable Cause(s)Recommended Action(s)
Incomplete Reaction Insufficient reaction time; Low quality/degraded STAB; Poor temperature control.Extend reaction time and re-run IPC. Use freshly opened STAB. Ensure temperature is maintained within the 20-25°C range.
Formation of Alcohol Byproduct Use of a non-selective reducing agent; Water in the reaction mixture.Confirm identity of reducing agent is STAB. Ensure all reagents and solvents are anhydrous.
Low Yield after Work-up Incorrect pH during extractions; Emulsion formation.Verify pH at each step with a calibrated meter. For emulsions, add brine to help break the layers.
Product Fails Purity Spec Inefficient extraction/washing; Incomplete reaction.Add an extra wash step during the acid-base workup. Ensure reaction has gone to completion before quenching.
Process Safety
  • Chemical Hazards: Dichloromethane is a regulated solvent and a suspected carcinogen. Cycloheptylamine and NaOH are corrosive. Hydrochloric acid is corrosive and releases toxic fumes. Handle all chemicals in a well-ventilated area with appropriate PPE.

  • Reaction Hazards: The addition of STAB and the subsequent quenching with base are exothermic and release hydrogen gas. These steps must be performed with controlled addition rates and efficient cooling to prevent thermal runaway.[11] The reactor must be vented to a safe area.

  • Operational Hazards: Adherence to standard operating procedures (SOPs) is critical. Ensure all equipment is properly grounded to prevent static discharge.

Caption: Ishikawa (Fishbone) diagram illustrating potential sources of variability in the manufacturing process.

Quality Control & Analytical Methods

The final product must be analyzed to ensure it meets the required specifications for use in further drug development stages.

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR
Purity (HPLC) ≥ 98.5% (Area %)HPLC-UV
Melting Point Report valueMelting Point
Residual Solvents Dichloromethane ≤ 600 ppmGC-HS
Loss on Drying ≤ 0.5%LOD
Analytical Protocols
  • ¹H NMR: (400 MHz, CDCl₃) - The spectrum should show characteristic peaks for the Boc group (singlet, ~1.45 ppm), the piperidine and cycloheptyl protons (multiplets in the aliphatic region), and the N-H proton.

  • HPLC: A reverse-phase HPLC method with UV detection (e.g., 210 nm) should be used to determine purity. A C18 column with a gradient of acetonitrile and water (with 0.1% TFA) is a suitable starting point.

  • GC-HS: Gas chromatography with a headspace sampler is used to quantify residual solvents from the manufacturing process.

QC_Workflow RM Raw Material QC IPC In-Process Control (Reaction Completion) RM->IPC Crude Crude Product (Optional Purity Check) IPC->Crude Final Final Product Full Specification Testing Crude->Final Release Release for Downstream Use Final->Release

Caption: Quality Control (QC) workflow from raw materials to final product release.

References

  • Benchchem.
  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(21), 6074–6088. [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1189–1195. [Link]

  • Le, C. M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 127–134. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Taylor & Francis Online. Reductive amination – Knowledge and References. [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. [Link]

  • ResearchGate. Large-scale reductive amination and synthesis applications. [Link]

  • Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • Google Patents. (2002).
  • Kempe, R., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9815–9945. [Link]

  • ACS Publications. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Request PDF. [Link]

  • ACS Chemical Health & Safety. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Googleapis.com. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • ResearchGate. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH 3 ) Reduction of a Nitrile Bearing a CF 3 Group. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • National Institutes of Health. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • National Institutes of Health. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. PMC. [Link]

  • National Institutes of Health. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

Application Notes and Protocols for the Efficient Synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary focus is on the strategic selection of catalysts for the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with cycloheptylamine. Through a detailed analysis of catalytic systems, this guide establishes sodium triacetoxyborohydride (STAB) as the premier catalyst for this transformation, offering high efficiency, selectivity, and operational simplicity. Alternative heterogeneous catalysts, including Platinum on carbon (Pt/C) and Raney® Nickel, are also discussed. This guide provides detailed, step-by-step protocols, troubleshooting advice, and a comparative analysis of catalyst performance to aid researchers in achieving optimal yields and purity.

Introduction: The Significance of Substituted Piperidines

The 4-aminopiperidine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active compounds and pharmaceutical agents.[1][2] Its presence is crucial for the pharmacological activity of molecules targeting a range of receptors and enzymes. Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules, where the Boc-protecting group allows for subsequent modifications at the piperidine nitrogen. The cycloheptyl moiety can significantly influence the lipophilicity and binding interactions of the final compound.

The most direct and efficient synthetic route to this target molecule is through the reductive amination of N-Boc-4-piperidone with cycloheptylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine. The success of this strategy is critically dependent on the choice of the reducing agent, which must selectively reduce the iminium ion in the presence of the starting ketone.[3]

Comparative Analysis of Catalytic Systems for Reductive Amination

The choice of catalyst is paramount in achieving a high-yielding and clean synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate. This section evaluates the most effective catalysts for this transformation.

Sodium Triacetoxyborohydride (STAB): The Catalyst of Choice

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the gold standard for reductive amination reactions for several compelling reasons.[4][5][6]

  • High Selectivity: STAB is a mild and selective reducing agent.[3] The steric bulk and the electron-withdrawing effect of the three acetoxy groups moderate the hydride-donating ability of the borohydride core. This makes it significantly less reactive towards ketones compared to the intermediate iminium ion, thus minimizing the formation of the corresponding alcohol byproduct (tert-butyl 4-hydroxypiperidine-1-carboxylate).[4][7]

  • Operational Simplicity: The reaction can be performed as a one-pot procedure, where the ketone, amine, and reducing agent are mixed together.[3] This simplifies the experimental setup and reduces handling losses.

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, which is advantageous when working with more complex substrates.[5]

  • Favorable Safety Profile: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), STAB is less toxic as it does not generate hazardous cyanide byproducts.[3]

For the reductive amination of ketones, the reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate.[4][5]

Heterogeneous Catalysts: Platinum on Carbon (Pt/C) and Raney® Nickel

Heterogeneous catalysts offer the advantage of easy removal from the reaction mixture through filtration.

  • Platinum on Carbon (Pt/C): This catalyst, in the presence of hydrogen gas, is a robust system for reductive amination.[8] It can provide excellent yields for a variety of substrates. However, it may require elevated pressures and temperatures, and the catalyst can sometimes be pyrophoric. Over-reduction of other functional groups can also be a concern.

  • Raney® Nickel: Raney® Nickel is a cost-effective alternative for hydrogenation reactions, including reductive amination.[9][10] It is typically used with hydrogen gas and can be effective for the synthesis of secondary amines.[11] However, it may exhibit lower selectivity compared to STAB, and concerns about its pyrophoric nature and the need for specialized high-pressure equipment can be drawbacks.

Other Borohydride Reagents
  • Sodium Cyanoborohydride (NaBH₃CN): While effective for reductive amination, its high toxicity due to the potential release of hydrogen cyanide gas has led to its replacement by safer alternatives like STAB.[6][12]

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce both the starting ketone and the intermediate iminium ion.[12] To achieve selectivity, a two-step procedure is often required where the imine is pre-formed before the addition of NaBH₄.[5][13]

Data Summary: Catalyst Comparison
CatalystKey AdvantagesKey DisadvantagesTypical Conditions
Sodium Triacetoxyborohydride (STAB) High selectivity, mild conditions, one-pot procedure, good safety profile.[3][4]Water-sensitive, higher cost than NaBH₄.[3]Anhydrous aprotic solvent (DCE, DCM, THF), often with catalytic acetic acid.
Platinum on Carbon (Pt/C) High activity, catalyst is easily removed.[8]Requires H₂ gas, potential for over-reduction, can be pyrophoric.Toluene or other suitable solvent, H₂ atmosphere, elevated temperature.[8]
Raney® Nickel Cost-effective, effective for hydrogenations.[9]Requires H₂ gas, can be pyrophoric, may have lower selectivity.[11][14]Methanol or other protic solvent, H₂ atmosphere, elevated temperature and pressure.[15]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[12]Low selectivity for iminium ion over ketone, often requires a two-step process.Protic solvents (MeOH, EtOH), imine pre-formation often necessary.[12]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate using the recommended catalyst, sodium triacetoxyborohydride.

Synthesis via Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized for high yield and purity.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)

  • Cycloheptylamine (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1-1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification start Combine N-Boc-4-piperidone and Cycloheptylamine in anhydrous DCE add_acid Add catalytic acetic acid (optional) start->add_acid stir_initial Stir for 30-60 min at room temperature add_acid->stir_initial add_stab Cool to 0°C and add STAB portion-wise stir_initial->add_stab stir_reaction Allow to warm to room temperature and stir for 12-24h add_stab->stir_reaction monitor Monitor reaction by TLC or LC-MS stir_reaction->monitor quench Quench with saturated NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify product Obtain pure product purify->product

Caption: Experimental workflow for the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make a 0.1-0.2 M solution.

  • Add cycloheptylamine (1.1-1.2 eq) to the stirred solution.

  • (Optional but recommended for ketones) Add glacial acetic acid (0.1-1.0 eq) and stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[4][5]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Mechanistic Insights

The reductive amination proceeds through a two-step, one-pot sequence.

Reaction Mechanism Diagram:

G ketone N-Boc-4-piperidone iminium Iminium Ion Intermediate ketone->iminium + Cycloheptylamine - H₂O amine Cycloheptylamine amine->iminium stab NaBH(OAc)₃ product Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate stab->product iminium->product + NaBH(OAc)₃ - NaB(OAc)₃OH

Caption: Simplified mechanism of reductive amination.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (cycloheptylamine) on the carbonyl carbon of the ketone (N-Boc-4-piperidone). This is followed by dehydration to form a transient iminium ion. The presence of a mild acid catalyst can accelerate this step.

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting ketone, which is the basis for the high selectivity of this method.[4]

Troubleshooting and Considerations

  • Incomplete Reaction: If monitoring shows significant unreacted starting material, consider adding an additional portion of STAB and extending the reaction time.[7] Ensure all reagents and solvents are anhydrous, as moisture can decompose the STAB.[3]

  • Formation of Hydroxypiperidine Byproduct: This indicates that the reduction of the ketone is competing with the reduction of the iminium ion. This can be minimized by allowing for a sufficient pre-stir time after the addition of the amine and optional acid before introducing the STAB, ensuring a higher concentration of the iminium intermediate.[7]

  • Over-alkylation: This is generally not an issue when using a primary amine with a ketone under these conditions.

Conclusion

The synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is most efficiently and selectively achieved through reductive amination using sodium triacetoxyborohydride. This method offers a superior alternative to other catalytic systems due to its mild reaction conditions, high functional group tolerance, operational simplicity, and favorable safety profile. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones. Benchchem.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Organic Chemistry Portal.
  • Myers, A.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Benchchem. (2025). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Synfacts. (2019).
  • ResearchGate. (2026). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
  • Science of Synthesis.
  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Kanto Chemical Co., Inc.
  • PMC. (2019).
  • Beilstein Journals. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
  • Journal of the American Chemical Society. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity.
  • Benchchem. Common side products in the synthesis of tert-butyl 4-(methylamino)
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Synlett. (2008).
  • Angewandte Chemie.
  • ResearchGate. (2019).
  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • PMC. tert-Butyl 4-(3,4-dichloroanilino)
  • University of Toyama. (2013).
  • Semantic Scholar. Platinum-Copper on Carbon Catalyst Synthesised by Reduction with Hydride Anion.
  • ResearchGate. (2013).
  • Cardiff University. (2024).
  • ACS Publications. (2020). Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Benchchem. N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.
  • Wikipedia. 1-Boc-4-AP.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of polybasic scaffolds. Cleaving the Boc group from Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is notoriously prone to stalling, poor yields, and side-product formation.

This guide bypasses generic advice to address the specific physicochemical barriers of this molecule—namely, electrostatic repulsion , salt precipitation , and nucleophilic alkylation —providing you with the mechanistic causality and self-validating protocols needed to achieve >98% conversion.

Part 1: Mechanistic Causality (The "Why")

To troubleshoot this reaction, we must first understand the structural behavior of the substrate under acidic conditions. The molecule contains two nitrogen centers: the Boc-protected piperidine nitrogen (N1) and a highly basic secondary aliphatic amine at the 4-position (cycloheptylamino group).

When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the secondary amine is instantly protonated[1]. This creates a localized positive charge on the molecule. Because Boc cleavage is an acid-catalyzed elimination that requires the protonation of the Boc carbonyl oxygen to initiate fragmentation[2], the pre-existing positive charge at the 4-position electrostatically repels the second incoming proton[3]. This drastically increases the activation energy required for the cleavage step, leading to stalled reactions.

Mechanism A 1. Starting Material Boc-Piperidine-NH-Cycloheptyl B 2. Mono-Protonation (Fast) Boc-Piperidine-NH2(+)-Cycloheptyl (Highly Basic Secondary Amine) A->B + H(+) C 3. Di-Protonation (Slow) H(+)-Boc-Piperidine-NH2(+)-Cycloheptyl (Electrostatic Repulsion) B->C + H(+) High Activation Energy D 4. Cleavage Piperidine-NH2(+)-Cycloheptyl + t-Butyl Cation C->D - CO2 - Isobutylene

Mechanistic pathway showing electrostatic hindrance during Boc deprotection of polyamines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60-70% conversion even with 20% TFA? A: As illustrated in the mechanism above, the mono-protonated intermediate resists further protonation due to electrostatic repulsion[3]. Standard 20% TFA in Dichloromethane (DCM) lacks the thermodynamic driving force to overcome this barrier. You must increase the acid concentration to at least 50% TFA or apply mild heating (35 °C) to push the equilibrium forward[4].

Q2: My reaction mixture turns cloudy after 15 minutes, and deprotection is incomplete. What is happening? A: The mono-protonated intermediate (the hydrochloride or trifluoroacetate salt of the 4-amino group) is highly polar and often insoluble in non-polar solvents like pure DCM or 1,4-dioxane[5]. When it precipitates, the Boc group is trapped in the solid phase, rendering it inaccessible to the acid. Adding a polar protic co-solvent, such as 5-10% methanol (MeOH), disrupts the crystal lattice, keeps the intermediate in solution, and allows the reaction to proceed[4].

Q3: LC-MS analysis shows a persistent byproduct with a mass +56 Da higher than the desired product. How do I prevent this? A: The +56 Da mass corresponds to a tert-butyl adduct. During Boc cleavage, a reactive tert-butyl carbocation is generated[2]. Because the 4-position amine is a strong nucleophile (even in equilibrium with its protonated state), it can be alkylated by this cation, forming an N-tert-butyl-N-cycloheptylamino byproduct[6]. To prevent this, you must include a cation scavenger such as Triisopropylsilane (TIS) or water in your cleavage cocktail to trap the carbocation[7].

Workflow S1 Incomplete Deprotection (<90% Conversion) D1 Is the reaction mixture cloudy/precipitating? S1->D1 A1 Add 5-10% MeOH to solubilize salt D1->A1 Yes (Solubility Issue) D2 Are +56 Da adducts visible on LC-MS? D1->D2 No (Kinetics Issue) A2 Add 2.5% TIS or Water as cation scavenger D2->A2 Yes (Alkylation) A3 Increase TFA to 50% or heat to 35°C D2->A3 No (Electrostatic Stalling)

Decision tree for troubleshooting incomplete Boc deprotection in basic secondary amines.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and deprotection efficiency for this specific scaffold.

Table 1: Optimization of Deprotection Conditions

Acid SystemSolvent SystemScavengerTime / TempConversion (%)Primary Issue Observed
20% TFADCMNone2 h / 20°C42%Electrostatic stalling
50% TFADCMNone4 h / 20°C78%tert-Butyl alkylation (+56 Da)
50% TFADCM2.5% TIS, 2.5% H₂O2 h / 20°C>95%Minor salt precipitation
4M HCl1,4-DioxaneNone2 h / 20°C55%Severe salt precipitation
4M HCl Dioxane/MeOH (4:1) None 1.5 h / 20°C >98% None (Optimal)

Part 4: Self-Validating Experimental Protocols

To guarantee success, utilize one of the following self-validating methodologies. These protocols include built-in diagnostic gates to ensure the reaction does not proceed to workup if incomplete.

Protocol A: High-Concentration TFA Deprotection (Solution-Phase)

Mechanism: Utilizes a 50% TFA concentration to overcome the electrostatic barrier, with TIS to irreversibly quench the tert-butyl cation and prevent N-alkylation[7].

  • Preparation: Dissolve Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v relative to total final volume) and Deionized Water (2.5% v/v). Causality: Water acts as a polar phase to assist salt solubility, while TIS scavenges the carbocation[7].

  • Acidification: Cool the mixture to 0 °C. Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio (50% TFA)[4]. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Gate (In-Process Control): At 2 hours, withdraw a 10 µL aliquot. Quench into 100 µL of saturated aqueous NaHCO₃ and extract with 100 µL ethyl acetate. Spot the organic layer on a TLC plate (Ninhydrin stain) and run LC-MS.

    • Pass: Complete disappearance of the starting material mass; presence of target mass. Proceed to step 5.

    • Fail: If starting material remains, increase temperature to 35 °C for 1 hour and re-test.

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the di-trifluoroacetate salt.

Protocol B: Anhydrous HCl in Dioxane/Methanol (Solubility-Optimized)

Mechanism: Uses a polar protic co-solvent to prevent the mono-hydrochloride salt from precipitating, ensuring the Boc group remains solvent-accessible[4].

  • Preparation: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Methanol (MeOH) to a concentration of 0.1 M. Causality: MeOH disrupts the crystal lattice formation of the intermediate salt, keeping the reaction homogeneous.

  • Acidification: Add 4M HCl in 1,4-Dioxane (10.0 equiv) dropwise at room temperature.

  • Self-Validating Gate (In-Process Control): Observe the reaction visually for the first 15 minutes.

    • Check: If the solution becomes cloudy or an oil crashes out, add additional MeOH dropwise until homogeneity is restored.

    • Stir for 1.5 hours. Run an LC-MS aliquot (diluted directly in MeOH) to confirm >98% conversion.

  • Isolation: Concentrate in vacuo. The product will crystallize as a highly pure di-hydrochloride salt. Wash the solid with anhydrous diethyl ether and dry under high vacuum.

References

  • BenchChem. "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)".
  • BenchChem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)".
  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development".
  • BenchChem. "Troubleshooting incomplete Boc deprotection in tryptophan peptides".
  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry".
  • PMC - NIH. "Electrostatic Anchoring in RNA-Ligand Design—Dissecting the Effects of Positive Charges on Affinity, Selectivity, Binding Kinetics, and Thermodynamics".
  • MDPI. "Surface Grafting of Graphene Flakes with Fluorescent Dyes: A Tailored Functionalization Approach".

Sources

How to improve reaction yield in Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions to help improve reaction yield and purity. The synthesis, which typically proceeds via a reductive amination of N-Boc-4-piperidone with cycloheptylamine, is a crucial step in the development of various pharmaceutical compounds.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions to get your reaction back on track.

Problem 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted N-Boc-4-piperidone and/or cycloheptylamine, with minimal formation of the desired product.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of the reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.[1]

    • Solution 1: Pre-formation of the Imine. Before adding the reducing agent, stir the N-Boc-4-piperidone and cycloheptylamine together in the reaction solvent for 1-2 hours at room temperature. This allows the imine intermediate to form in a sufficient concentration.[2]

    • Solution 2: Acid Catalysis. Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-1.0 equivalents), to the mixture of the ketone and amine. The acid catalyzes the dehydration step, shifting the equilibrium towards the iminium ion.[3][4]

    • Solution 3: Dehydration. The formation of the imine releases water, which can hydrolyze the imine back to the starting materials.[1] Adding a dehydrating agent like anhydrous sodium sulfate or magnesium sulfate can drive the reaction forward.

  • Inactive Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and selectivity for the iminium ion over the ketone.[3]

    • Solution: Ensure your STAB is fresh and has been stored under anhydrous conditions. STAB is sensitive to moisture.[5] Consider purchasing a new bottle if there is any doubt about its quality.

  • Inappropriate Solvent: The reaction solvent can significantly influence the rate of both imine formation and reduction.[6]

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with STAB.[4][7] Tetrahydrofuran (THF) is also a viable option.[7] While methanol can be used with some reducing agents, it is generally not compatible with STAB.[5]

Problem 2: Significant Formation of tert-butyl 4-hydroxypiperidine-1-carboxylate (Ketone Reduction Byproduct)

Symptom: A major byproduct is observed with a molecular weight corresponding to the reduction of the starting N-Boc-4-piperidone.

Potential Causes & Solutions:

  • Non-selective Reducing Agent: If a less selective reducing agent like sodium borohydride (NaBH₄) is used without careful control, it can readily reduce the ketone starting material in addition to the iminium ion.[5]

    • Solution 1: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it reduces iminium ions much faster than ketones, minimizing this side reaction.[3][8]

    • Solution 2: Two-Step, One-Pot Procedure. If using NaBH₄, allow for complete imine formation before adding the reducing agent. Stir the ketone and amine (with an acid catalyst if needed) for a sufficient time, and then add the NaBH₄.

  • Reaction pH: The pH of the reaction mixture can influence the relative rates of ketone and iminium ion reduction.

    • Solution: Maintaining a slightly acidic pH (around 5-6) generally favors the reduction of the protonated imine over the ketone.[8] The use of acetic acid as a catalyst often helps maintain this optimal pH range.

Problem 3: Presence of Dialkylated Byproduct (tert-butyl 4-(dicycloheptylamino)piperidine-1-carboxylate)

Symptom: A byproduct with a higher molecular weight is detected, corresponding to the addition of two cycloheptyl groups to the piperidine nitrogen.

Potential Causes & Solutions:

  • Stoichiometry Imbalance: An excess of cycloheptylamine can lead to the newly formed secondary amine product reacting with another molecule of N-Boc-4-piperidone.

    • Solution: Use a controlled stoichiometry, with a slight excess of the amine (typically 1.1 to 1.2 equivalents) being sufficient to drive the reaction to completion without promoting significant dialkylation.

  • Prolonged Reaction Time at Elevated Temperatures: Leaving the reaction to stir for an extended period, especially at higher temperatures after the primary reaction is complete, can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress by TLC or LC-MS. Once the starting ketone is consumed, proceed with the work-up. Avoid unnecessary heating unless required for sluggish reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Q1: What is the recommended general protocol for this synthesis?

A1: A reliable one-pot procedure using sodium triacetoxyborohydride (STAB) is as follows:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cycloheptylamine (1.1-1.2 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction monitoring indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Q2: How can I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation of the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). The starting ketone (N-Boc-4-piperidone) is typically more polar than the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product and any byproducts.

Q3: What are the key safety precautions for this reaction?

A3:

  • Sodium Triacetoxyborohydride (STAB): While less toxic than sodium cyanoborohydride, STAB is still a hydride reagent and should be handled with care. It is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Always weigh and dispense it in a dry environment.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can this reaction be scaled up?

A4: Yes, this reaction is amenable to scale-up. However, there are some important considerations:

  • Exothermicity: The addition of the reducing agent can be exothermic. For larger scale reactions, it is crucial to add the STAB portion-wise and ensure efficient cooling to maintain temperature control.

  • Stirring: Ensure adequate stirring to maintain a homogeneous mixture, especially during the addition of the solid reducing agent.

  • Work-up: The quenching and extraction steps may need to be adjusted for larger volumes.

III. Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the key pathways and decision-making processes.

Reaction Pathway

ReactionPathway A N-Boc-4-piperidone C Iminium Ion Intermediate A->C + B Cycloheptylamine B->C D Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (Desired Product) C->D + [H] F H₂O C->F - H₂O E [H] (Reducing Agent, e.g., STAB) E->D

Caption: Reductive amination pathway for the synthesis.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Low Yield? CheckSM Unreacted Starting Material? Start->CheckSM Yes CheckByproduct Major Byproduct? Start->CheckByproduct No ImineFormation Improve Imine Formation: - Pre-stir ketone & amine - Add acid catalyst - Use dehydrating agent CheckSM->ImineFormation Yes CheckReagent Check Reducing Agent: - Use fresh STAB - Ensure anhydrous conditions CheckSM->CheckReagent No KetoneReduction Ketone Reduction Byproduct? CheckByproduct->KetoneReduction Yes Dialkylation Dialkylation Byproduct? KetoneReduction->Dialkylation No UseSTAB Switch to STAB or use two-step one-pot with NaBH₄ KetoneReduction->UseSTAB Yes ControlStoichiometry Adjust Stoichiometry: - Use 1.1-1.2 eq. of amine Dialkylation->ControlStoichiometry Yes MonitorTime Monitor Reaction Time: - Work-up upon completion ControlStoichiometry->MonitorTime

Caption: A decision tree for troubleshooting low reaction yield.

IV. Tabulated Data for Quick Reference

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions over ketones, minimizing side reactions.[3]
Stoichiometry N-Boc-4-piperidone: 1.0 eqCycloheptylamine: 1.1-1.2 eqSTAB: 1.2-1.5 eqA slight excess of the amine drives the reaction to completion, while an excess of the reducing agent ensures full conversion of the iminium intermediate.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These aprotic solvents are compatible with STAB and facilitate both imine formation and reduction.[4][7]
Catalyst Acetic Acid (catalytic amount, ~0.1 eq)Catalyzes the formation of the iminium ion, accelerating the reaction.[3][4]
Temperature 0 °C to Room TemperatureThe initial addition of the reducing agent should be done at a lower temperature to control any exotherm. The reaction can then proceed at room temperature.
Reaction Time 12-24 hoursThis is a typical timeframe, but the reaction should be monitored for completion to avoid unnecessary side reactions.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Myers, A. G. Chem 115 Handout: Reductive Amination. Harvard University. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

Sources

Optimizing reaction time and temperature for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide provides validated protocols, kinetic optimization data, and troubleshooting parameters for the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate via the direct reductive amination of 1-Boc-4-piperidone with cycloheptylamine.

Mechanistic Workflow

ReductiveAminationWorkflow Ketone 1-Boc-4-piperidone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Cycloheptylamine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (Transient) Hemiaminal->Imine AcOH (cat.) -H2O Product tert-Butyl 4-(cycloheptylamino) piperidine-1-carboxylate Imine->Product STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Reduction

Mechanistic pathway for the direct reductive amination of 1-Boc-4-piperidone.

Section 1: Validated Standard Operating Procedure (SOP)

This self-validating protocol ensures high-fidelity conversion while minimizing dialkylation and thermal degradation. The use of Sodium Triacetoxyborohydride (STAB) is preferred due to its mild nature and exceptional [1].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq, 10 mmol) and cycloheptylamine (1.1 eq, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis (Self-Validation Point 1): Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Stir the mixture at 20 °C for 30 minutes.

    • Validation: Withdraw a 10 µL aliquot, quench in basic methanol, and analyze via LC-MS. You should observe the mass of the intermediate imine/enamine ([M+H]+ = 295.2) before proceeding, confirming the [2].

  • Hydride Addition: Cool the reaction vessel to 10 °C using a water/ice bath. Add STAB (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm and prevent thermal degradation of the hydride.

  • Reduction Phase (Self-Validation Point 2): Remove the cooling bath and allow the reaction to stir at the optimal temperature (20–25 °C) for 14–16 hours.

    • Validation: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. The reaction is complete when the starting ketone peak ([M+H]+ = 200.1) is <2% of the total area.

  • Quench and Workup: Slowly quench the reaction with saturated aqueous NaHCO3 (15 mL) to neutralize the acetic acid and safely decompose unreacted STAB. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Section 2: Kinetic Optimization Data

Balancing reaction time and temperature is critical. Cycloheptylamine is a sterically bulky primary amine, which introduces kinetic friction during the initial nucleophilic attack and subsequent dehydration to the iminium ion.

Table 1: Time vs. Temperature Optimization Matrix

Temperature (°C)Time (hours)Conversion (%)Impurity Profile / Side ReactionsProcess Recommendation
0 – 524< 45%High unreacted ketoneNot recommended (Too slow)
20 – 25 (RT) 16 > 98% Trace dialkylation (<1%)Optimal (High Yield)
404> 95%Boc-deprotection (~5%)Viable for rapid screening
602~ 70%STAB decomposition, degradationAvoid (Thermal failure)

Note: STAB begins to decompose rapidly at elevated temperatures in the presence of acetic acid, leading to incomplete conversion and reagent waste.

Section 3: Troubleshooting & FAQs

Q1: My conversion is stalling at 60% even after 24 hours at room temperature. How do I drive the reaction to completion? A1: Causality: The formation of the iminium ion from a bulky amine like cycloheptylamine is an equilibrium process that generates water. If water accumulates, the equilibrium shifts backward, stalling the reduction phase. Solution: Introduce activated 4Å molecular sieves to the reaction mixture during Step 1 to sequester water. Alternatively, ensure your DCE is strictly anhydrous. Do not increase the temperature to force the reaction, as this will degrade the STAB before the iminium can fully form.

Q2: I am observing a secondary peak in my LC-MS corresponding to [M-100]+. What is causing this mass loss? A2: Causality: This mass difference corresponds to the loss of the tert-butyloxycarbonyl (Boc) group, yielding the free piperidine secondary amine. [3] occurs when the reaction temperature exceeds 40 °C in the presence of the mild acidity provided by acetic acid and STAB. Solution: Strictly maintain the reaction temperature below 30 °C. If you must accelerate the reaction, do so by increasing the concentration of the reactants (e.g., from 0.2 M to 0.5 M) rather than applying heat.

Q3: Can I substitute Sodium Cyanoborohydride (NaBH3CN) for STAB to speed up the reaction? A3: Causality: While NaBH3CN is a potent reducing agent that operates well at lower pH levels (pH 4-5), it presents significant safety and selectivity challenges. Quenching NaBH3CN generates highly toxic hydrogen cyanide (HCN) gas. Furthermore, STAB is specifically favored because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it exceptionally selective for iminium ions over the starting ketone at near-neutral pH [1]. Solution: Stick to STAB. If kinetics are too slow, optimize the imine formation step (e.g., pre-forming the imine with a Lewis acid like Ti(OiPr)4 before adding the reducing agent) rather than switching to a more hazardous hydride source.

Q4: Why is my isolated yield much lower than the conversion observed on LC-MS? A4: Causality: The product, tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, contains a highly basic secondary amine. During the aqueous workup, if the aqueous phase is not sufficiently basic, the product will remain protonated and highly water-soluble, leading to poor extraction into the organic phase. Solution: Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH or saturated Na2CO3 after the initial NaHCO3 quench, prior to extraction with DCM.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." National Center for Biotechnology Information (PMC), 2022. URL:[Link]

Technical Support Center: Reductive Amination & Synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, synthetic chemists, and researchers. It provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol for the reductive amination of N-Boc-piperidin-4-one with cycloheptylamine.

Section 1: Mechanistic Troubleshooting Guide

When synthesizing Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, several competing side reactions can compromise your yield. Understanding the causality behind these failures is critical for rational reaction design.

Issue 1: Direct Ketone Reduction (Formation of N-Boc-4-hydroxypiperidine)

  • Mechanism: The hydride source attacks the ketone carbonyl before the imine/iminium intermediate has fully formed.

  • Causality & Solution: Cycloheptylamine is a sterically hindered primary amine, which kinetically slows its initial nucleophilic attack on the ketone. If the reducing agent is added too early, it will reduce the unreacted ketone to an alcohol[1]. While Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally mild and generally selective for imines over ketones[2], direct reduction remains a risk.

  • Corrective Action: Employ an "indirect" reductive amination approach. Pre-stir the ketone and amine with a mild acid catalyst for 1–2 hours to ensure complete imine formation before introducing the hydride source.

Issue 2: Over-alkylation (Formation of Tertiary Amines)

  • Mechanism: The newly formed secondary amine product reacts with another equivalent of N-Boc-piperidin-4-one, followed by a second reduction event[1].

  • Causality & Solution: Although the steric bulk of the cycloheptyl group provides inherent shielding against over-alkylation, localized depletion of the primary amine in the reaction mixture can drive the equilibrium toward tertiary amine formation[1].

  • Corrective Action: Always use a slight stoichiometric excess of cycloheptylamine (1.05–1.10 eq) relative to the ketone to ensure the primary amine outcompetes the secondary amine product.

Issue 3: Boc-Group Deprotection

  • Mechanism: Acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • Causality & Solution: Reductive aminations require mildly acidic conditions to activate the carbonyl and facilitate dehydration to the imine. However, exposing N-Boc-piperidin-4-one to strong acids (e.g., TFA, HCl) or excessive heat will cleave the Boc group, leading to polymerization or unwanted alkylation at the piperidine nitrogen[3].

  • Corrective Action: Strictly limit the acid catalyst to 1.0 equivalent of weak glacial acetic acid (AcOH) and maintain reaction temperatures at or below 25 °C.

Visualizing the Reaction Pathways

ReactionPathways K N-Boc-piperidin-4-one (Ketone) I Imine Intermediate K->I + Amine (AcOH cat.) OH N-Boc-4-hydroxypiperidine (Side Product: Direct Reduction) K->OH Premature Reduction (If imine formation is slow) A Cycloheptylamine (1.1 eq) A->I Condensation P Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate (Target Product) I->P NaBH(OAc)3 Reduction Tert Tertiary Amine (Side Product: Over-alkylation) P->Tert + Excess Ketone (Over-alkylation)

Mechanistic pathways of reductive amination, highlighting desired steps and potential side reactions.

Section 2: Optimized Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating checkpoint (Step 3) to verify intermediate formation before proceeding to the irreversible reduction step.

Table 1: Stoichiometry and Reagent Matrix
ReagentRoleEquivalentsRationale
N-Boc-piperidin-4-one Electrophile1.00Limiting reagent to prevent over-alkylation.
Cycloheptylamine Nucleophile1.10Slight excess drives imine formation and suppresses tertiary amine side products.
NaBH(OAc)₃ (STAB) Reducing Agent1.50Mild hydride source; requires excess due to slow decomposition in mildly acidic media.
Glacial Acetic Acid Acid Catalyst1.00Activates ketone for nucleophilic attack without cleaving the acid-labile Boc group.
1,2-Dichloroethane Solvent0.2 MNon-nucleophilic solvent that maximizes STAB stability compared to protic solvents.
Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-piperidin-4-one (1.0 eq) and cycloheptylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[4].

  • Imine Formation: Add glacial acetic acid (1.0 eq) dropwise via syringe. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity for the bulky cycloheptylamine without risking Boc deprotection. Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot. Verify the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) via FT-IR, or confirm complete conversion via TLC/LC-MS. Crucial: Do not proceed to step 4 until imine formation is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions[2].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor completion via LC-MS.

  • Quench & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (Caution: Gas evolution will occur). Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate containing 1% Triethylamine) to yield pure Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate. Causality: The addition of 1% Et₃N deactivates the acidic silica gel, preventing the secondary amine product from streaking or irreversibly binding to the column.

Visualizing the Workflow

ProtocolWorkflow S1 1. Reagent Mixing Combine Ketone & Amine in DCE S2 2. Imine Formation Add AcOH (1.0 eq), stir 1-2h at RT S1->S2 V1 Self-Validation Checkpoint: Confirm imine via IR/TLC S2->V1 S3 3. Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C V1->S3 S4 4. Reaction Maturation Stir 12-24h at RT S3->S4 S5 5. Quench & Workup Sat. NaHCO3, extract, purify S4->S5

Step-by-step experimental workflow featuring a critical self-validation checkpoint.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I substitute NaBH(OAc)₃ with NaBH₃CN (Sodium cyanoborohydride)? A: While NaBH₃CN is a classic reagent for this transformation, NaBH(OAc)₃ is strongly recommended. NaBH(OAc)₃ is less toxic (avoids highly toxic HCN gas generation during workup), provides consistently higher yields, and minimizes side products[2]. Furthermore, NaBH₃CN requires a strictly maintained pH of 4–5, which is difficult to control and increases the risk of Boc deprotection.

Q: Why use 1,2-Dichloroethane (DCE) instead of Methanol? A: Methanol is a protic solvent that can competitively react with the ketone or prematurely degrade the reducing agent. DCE is a non-nucleophilic, aprotic solvent that maximizes the stability of NaBH(OAc)₃ and provides excellent solubility for both the bulky N-Boc-piperidin-4-one and cycloheptylamine[4].

Q: How do I remove unreacted cycloheptylamine during workup if I don't want to run a column? A: Cycloheptylamine is relatively lipophilic but more basic than your sterically hindered secondary amine product. If a slight excess remains, it can often be removed by washing the organic layer with a mildly acidic aqueous solution (e.g., 10% citric acid). However, you must carefully monitor the pH to ensure the target secondary amine remains partitioned in the organic phase.

References

  • [1] Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews (2020). URL:[Link]

  • [4] Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst. ACS Omega (2020). URL:[Link]

  • [2] Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society (2025). URL:[Link]

  • [3] Synthesis of N-Substituted piperidines from piperidone. ResearchGate (2015). URL:[Link]

Sources

Overcoming steric hindrance in Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly sterically hindered scaffolds. Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a classic example of such a scaffold.

In this molecule, the reactive secondary amine at the C4 position is sandwiched between a bulky cycloheptyl ring and the Boc-protected piperidine core. This extreme steric environment severely restricts the Bürgi-Dunitz trajectory required for incoming electrophiles. Standard N-functionalization protocols (alkylation, acylation, arylation) are prone to failure, low yields, or unwanted side reactions (such as elimination).

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these thermodynamic and kinetic barriers.

Strategic Workflow for Hindered Amine Functionalization

G Start Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate Acylation N-Acylation Start->Acylation Alkylation N-Alkylation Start->Alkylation Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Acyl_Sol Bypass bulky active esters. Use Acyl Chlorides + DMAP Acylation->Acyl_Sol Alkyl_Sol Bypass SN2 trajectory limits. Use Ti(OiPr)4 Reductive Amination Alkylation->Alkyl_Sol Aryl_Sol Accelerate reductive elimination. Use Pd-RuPhos Precatalyst Arylation->Aryl_Sol

Decision tree for overcoming steric hindrance during N-functionalization of the target scaffold.

Troubleshooting Guide & FAQs

Q1: N-Acylation - Why do standard peptide coupling agents (HATU, EDC/HOBt) fail to yield the amide? Causality & Solution: Coupling agents like HATU generate bulky active esters (e.g., OAt esters). The steric clash between the cycloheptyl/piperidine rings and this bulky intermediate physically prevents the nucleophilic attack of the secondary amine. To overcome this, you must bypass bulky intermediates by using the corresponding acyl chloride. Furthermore, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive, planar N-acylpyridinium intermediate[1]. This planar intermediate is significantly less sterically demanding and highly electrophilic, allowing the hindered secondary amine to attack successfully[2].

Q2: N-Alkylation - Direct alkylation with alkyl iodides/bromides results in unreacted starting material or elimination products. How can I force the C-N bond formation? Causality & Solution: The steric bulk around the nitrogen atom blocks the SN2 backside attack required for standard alkylation. When forced with heat, the basicity of the amine outcompetes its nucleophilicity, leading to E2 elimination of the alkyl halide. To solve this, switch to an alkyl triflate (e.g., 1-adamantyl triflate). Triflates are exceptional leaving groups that can shift the reaction mechanism toward an SN1-like pathway or a highly loose SN2 transition state, which is far less sensitive to the steric bulk of the nucleophile[3],[4].

Q3: Reductive Amination - Standard conditions (NaBH(OAc)3 or NaCNBH3 in DCE) yield almost no tertiary amine. What is the alternative? Causality & Solution: Reductive amination requires the initial formation of an iminium ion. With Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, the condensation step to form the iminium ion is thermodynamically unfavorable due to the resulting steric strain. To drive iminium formation, use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid and water scavenger[5]. Ti(OiPr)4 coordinates with the carbonyl oxygen, strongly activating it toward nucleophilic attack by the hindered amine, and permanently sequesters the released water to prevent the reversible hydrolysis of the intermediate[6]. Subsequent reduction with NaBH4 then yields the desired tertiary amine[7].

Q4: N-Arylation - Buchwald-Hartwig cross-coupling stalls at the palladium intermediate. Which ligands are best suited for this substrate? Causality & Solution: In the Buchwald-Hartwig amination of hindered secondary amines, the rate-limiting step is typically the reductive elimination from the Pd(II)-amido-aryl complex. Standard phosphine ligands (like BINAP or dppf) do not provide enough steric bulk to force the two coupling partners together. You must employ highly bulky, electron-rich dialkylbiaryl phosphine ligands. Specifically, RuPhos is exceptionally effective for hindered secondary amines[8]. The specific cone angle and spatial arrangement of Pd-RuPhos relieve ground-state steric strain while forcing the aryl and amido groups into the correct geometry for rapid reductive elimination[9],[10]. While BrettPhos is excellent for primary amines, RuPhos is the superior choice for cyclic and highly hindered secondary amines[11].

Quantitative Data: Condition Optimization Comparison

The following table summarizes the causal relationship between reaction conditions and the expected conversion rates for the functionalization of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Reaction TypeStandard ConditionStandard Yield (%)Optimized ConditionOptimized Yield (%)Causality for Improvement
Acylation HATU, DIPEA, DMF< 10%Acyl Chloride, DMAP, CH₂Cl₂85 - 95%Planar, highly reactive N-acylpyridinium intermediate overcomes steric clash.
Alkylation Alkyl Bromide, K₂CO₃< 5%Alkyl Triflate, NaHMDS60 - 75%Excellent leaving group (triflate) enables an SN1-like transition state.
Reductive Amination NaBH(OAc)₃, DCE10 - 20%Ti(OiPr)₄, then NaBH₄75 - 90%Strong Lewis acid forces thermodynamically unfavorable iminium formation.
Arylation Pd₂(dba)₃, BINAP0%Pd₂(dba)₃, RuPhos, NaOtBu80 - 95%Ligand bulk forces Pd(II) geometry to accelerate reductive elimination.
Experimental Protocols (Self-Validating Systems)
Protocol 1: DMAP-Catalyzed N-Acylation of Hindered Amine

This protocol utilizes nucleophilic catalysis to bypass the steric limitations of standard amide coupling.

  • Preparation: Dissolve Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add triethylamine (3.0 eq) and DMAP (0.5 eq).

    • Causality: TEA acts as the bulk acid scavenger, while a sub-stoichiometric but high amount of DMAP ensures continuous formation of the active N-acylpyridinium species.

  • Electrophile Addition: Cool the mixture to 0 °C and add the acyl chloride (1.5 eq) dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Self-Validation & Workup: Quench with saturated aqueous NaHCO₃. Monitor via TLC; the successful formation of the amide is validated by the disappearance of the highly polar, ninhydrin-active starting amine, and the appearance of a less polar, ninhydrin-negative product spot. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 2: Ti(OiPr)₄-Mediated Reductive Amination

This protocol forces iminium formation prior to reduction, effectively bypassing the thermodynamic penalty of steric clash.

  • Imine Formation: In a flame-dried flask, combine the amine (1.0 eq) and the target ketone/aldehyde (1.2 eq) in anhydrous THF.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Causality: The extended time allows for complete conversion to the sterically strained Ti-coordinated iminium intermediate, while the titanium sequesters the released water.

  • Reduction: Dilute the mixture with anhydrous ethanol and cool to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions.

  • Reaction: Stir for an additional 2 hours at room temperature.

  • Self-Validation & Workup: Quench by adding water. Validation cue: The addition of water will immediately cause the precipitation of white TiO₂ salts, confirming the consumption of the titanium reagent. Filter the suspension through a Celite pad to remove the salts. Concentrate the filtrate. Crude NMR validation requires the complete disappearance of the carbonyl carbon (~200 ppm) and the appearance of new C-N aliphatic protons.

References
  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of phosphinic acids and aza-beta and gamma-lactams as potential inhibitors of bacterial D,D-peptidases and beta-lactamases. DIAL (Université catholique de Louvain).[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Approaches to the Acylation of Hindered Secondary Amines. ChemInform / ResearchGate.[Link]

  • Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds. Synlett / ResearchGate.[Link]

  • Leveraging Data Science to Elucidate Ligand Features for Pd-Catalyzed Enantioretentive N-Arylations of Cyclic α-Substituted Amines in Aqueous Media. Journal of the American Chemical Society.[Link]

  • Crystal structure of the RuPhos ligand. PMC - NIH.[Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. ResearchGate.[Link]

  • Parallel Solution-Phase Synthesis of Urea and Amide Library. Sciforum.[Link]

  • Crystal structure of the RuPhos ligand. IUCr Journals.[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Validation Methods for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the purity of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (CAS: 319427-80-0) presents a unique analytical challenge in pharmaceutical development[1]. As a highly lipophilic building block with a basic secondary amine, its accurate quantification is critical for downstream synthetic success. However, the molecule lacks a strong UV chromophore, rendering traditional HPLC-UV methods insensitive and prone to baseline interference.

This guide objectively compares three high-performance liquid chromatography (HPLC) detection strategies—Low-Wavelength UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—evaluating their performance against the ICH Q2(R2) validation framework[2],[3]. Experimental data demonstrates that HPLC-CAD offers superior sensitivity, linearity, and uniform response, making it the optimal self-validating system for this compound[4],[5].

Mechanistic Background & Analytical Challenges

Chemical Properties and Chromatographic Behavior

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is characterized by a piperidine ring, a bulky cycloheptyl group, and a tert-butyloxycarbonyl (Boc) protecting group[6].

  • Causality of Poor UV Absorption: The absence of conjugated π -electron systems or aromatic rings means the molecule only absorbs UV light weakly at low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase solvents and buffer salts exhibit high background absorbance, drastically reducing the signal-to-noise (S/N) ratio.

  • Causality of Peak Tailing: The secondary amine acts as a strong base. At neutral pH, it becomes protonated and interacts via ion-exchange with residual acidic silanol groups on standard silica-based stationary phases. To mitigate this, a highly end-capped column and an acidic mobile phase are mandatory to ensure Gaussian peak shapes.

The Detection Dilemma: UV vs. Aerosol-Based Detectors

Because UV detection is suboptimal, aerosol-based detectors (CAD and ELSD) are the industry standard for non-chromophoric compounds[4],[7]. Both detectors require volatile mobile phases, but their physical mechanisms differ significantly:

  • ELSD relies on light scattering, which follows Rayleigh or Mie theory depending on the particle size. This inherently produces a non-linear (often sigmoidal or exponential) response curve, complicating ICH Q2(R2) linearity validation.

  • CAD measures the aggregate charge transferred to dried aerosol particles via a corona discharge[4],[8]. The charge is directly proportional to the particle's surface area, yielding a highly linear and uniform response across a wide dynamic range[5].

Experimental Methodologies

To ensure a self-validating system, the following protocol must be strictly adhered to.

Reagents and Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium formate is fully volatile, preventing detector fouling in CAD/ELSD[7]. The pH of 3.0 ensures the secondary amine is fully protonated, suppressing silanol interactions and preventing mixed-mode retention.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent highly end-capped column.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for the bulky lipophilic cycloheptyl group).

Detector Configurations
  • HPLC-UV: Wavelength set to 210 nm.

  • HPLC-ELSD: Drift tube temperature at 50°C, nebulizer gas (N 2​ ) at 3.5 bar, gain set to 100.

  • HPLC-CAD: Evaporator temperature set to 35°C (optimized to prevent thermal degradation of the Boc-protected amine), data collection rate at 10 Hz, filter set to 3.6 seconds[8].

ICH Q2(R2) Validation Strategy & Data Comparison

The analytical procedure lifecycle requires robust validation to demonstrate the method is fit for its intended purpose[9],[3].

Specificity and System Suitability

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. System Suitability Testing (SST) confirmed that the CAD method resolves Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate from its synthetic precursors (e.g., Boc-piperidone and cycloheptylamine) with a resolution factor ( Rs​ ) > 2.5.

Method Performance Comparison

The following table summarizes the quantitative validation data obtained during method development.

ParameterHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) 50.0 ng10.0 ng2.0 ng
Limit of Quantitation (LOQ) 150.0 ng30.0 ng6.0 ng
Linearity ( R2 ) 0.991 (Narrow range)0.985 (Log-log fit required)0.999 (Wide range)
Precision (%RSD) 4.5%3.2%1.1%
Accuracy (% Recovery) 85 - 110%92 - 105%98 - 102%
ICH Q2(R2) Validation Summary for HPLC-CAD

Because HPLC-CAD outperformed the alternatives, it was subjected to full ICH Q2(R2) validation[3].

Validation CharacteristicICH Q2(R2) RequirementExperimental Result (HPLC-CAD)Status
Range 80% to 120% of target concentration50% to 150% validatedPass
Repeatability %RSD 2.0%%RSD = 0.8%Pass
Intermediate Precision %RSD 2.0% across days/analysts%RSD = 1.2%Pass
Robustness Unaffected by small deliberate changesStable across ± 2°C and ± 0.1 pHPass

Workflow & Pathway Diagrams

Workflow Step1 Analyte: Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate Step2 Challenge: No UV Chromophore & Basic Secondary Amine Step1->Step2 Step3 Method Dev: Volatile Buffer (pH 3.0) + End-capped C18 Column Step2->Step3 split Step3->split UV HPLC-UV (210 nm) Baseline Drift & Low Sensitivity split->UV CAD HPLC-CAD High Sensitivity & Uniform Response split->CAD ELSD HPLC-ELSD Non-linear Response split->ELSD Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) UV->Val CAD->Val ELSD->Val

Analytical workflow for method development and validation of non-chromophoric basic amines.

Mechanism Neb Nebulization (Aerosol Formation) Evap Solvent Evaporation (Dried Particles) Neb->Evap split Evap->split CAD_Charge Corona Discharge (Particle Charging) split->CAD_Charge CAD ELSD_Light Laser/LED (Light Scattering) split->ELSD_Light ELSD CAD_Detect Electrometer (Charge Measurement) CAD_Charge->CAD_Detect ELSD_Detect Photomultiplier (Photon Measurement) ELSD_Light->ELSD_Detect

Mechanistic comparison of CAD and ELSD pathways following solvent evaporation.

Conclusion & Recommendations

For the purity determination of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, traditional UV detection is inadequate due to the lack of a chromophore. While ELSD provides a viable alternative, its non-linear response complicates regulatory compliance. HPLC-CAD stands out as the superior methodology, offering exceptional sensitivity, a linear dynamic range, and seamless compliance with ICH Q2(R2) validation guidelines[9],[4]. Laboratories are recommended to adopt the CAD workflow utilizing volatile ammonium formate buffers and end-capped stationary phases to ensure robust, reproducible, and audit-ready analytical data.

Sources

LC-MS Validation for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare LC-MS methodologies for the robust quantification of a dual-liability small molecule, ensuring compliance with global bioanalytical standards.

The Analytical Dilemma: Structural Profiling & Causality

As a Senior Application Scientist, I frequently encounter analytes that present conflicting physicochemical properties. Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate (Molecular Weight: 296.45 g/mol ) is a classic example of a "dual-liability" compound in liquid chromatography-mass spectrometry (LC-MS).

To develop a self-validating analytical method, we must first deconstruct the molecule's structural liabilities:

  • The Basic Amine Liability: The molecule features a cycloheptylamino group—a basic secondary amine with a pKa of approximately 10.0. In standard acidic mobile phases, this amine is fully protonated. Protonated amines interact strongly with residual ionized silanols on silica-based stationary phases via secondary ion-exchange mechanisms, which is the primary cause of severe peak tailing and loss of chromatographic resolution[1].

  • The Acid-Labile Protecting Group: Position 1 of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously acid-labile, and its stability is highly dependent on the strength of the acid and the ambient temperature[2]. While 0.1% Formic Acid (FA) is a weak acid, the combination of acidic pH and the high thermal energy of the Electrospray Ionization (ESI) source acts as a catalyst for gas-phase degradation[3].

Validating an LC-MS method for this compound requires navigating the tension between achieving good peak shape for the basic amine and preventing the thermal-acidic degradation of the Boc group.

Methodological Comparison: Acidic vs. High-pH RP-LC-MS

To establish a self-validating system aligned with the ICH M10 Bioanalytical Method Validation Guidelines [4], we must compare the standard laboratory approach against an optimized alternative. The ICH M10 guideline emphasizes a statistical approach to validation, mandating strict acceptance criteria for accuracy, precision, selectivity, and analyte stability[5].

Table 1: Quantitative Performance Comparison
Validation ParameterMethod A: Standard Acidic LC-MS (0.1% Formic Acid, pH 2.7)Method B: High-pH LC-MS (10 mM NH₄HCO₃, pH 9.0)Causality & Scientific Rationale
Primary Ion Detected m/z 197.2 (Degraded Fragment)m/z 297.2 (Intact Parent)Acidic pH combined with ESI heat catalyzes the cleavage of the Boc group (-100 Da). High pH stabilizes the carboxylate linkage.
Peak Asymmetry ( Tf​ ) > 1.85 (Severe Tailing)< 1.15 (Symmetrical)At pH 2.7, the protonated amine interacts with ionized silanols. At pH 9.0, the amine is partially deprotonated, suppressing secondary ion-exchange interactions.
Signal-to-Noise (LLOQ) 15:1 (Split signal current)> 85:1 (Consolidated signal)Method A splits the ion current between the intact mass and the fragment. Method B consolidates the ion current into a single [M+H]+ species, drastically improving sensitivity.
In-Source Fragmentation > 40% Conversion to fragment< 2% Conversion to fragmentThermal energy in the presence of protons lowers the activation barrier for isobutylene elimination. Removing protons (high pH) raises this barrier.

Visualizing the Workflows and Mechanisms

To fully grasp the necessity of the optimized method, we must map both the decision-making workflow and the underlying chemical degradation mechanism.

LCMS_Method_Selection A Analyte: Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate B Structural Liabilities: Basic Amine & Acid-Labile Boc A->B C Method A: Acidic LC-MS (0.1% Formic Acid) B->C Standard Approach D Method B: High-pH LC-MS (10mM NH4HCO3, pH 9.0) B->D Optimized Approach E Result: Peak Tailing & Boc Cleavage (-100 Da) C->E F Result: Sharp Peaks & Intact [M+H]+ (m/z 297.2) D->F G ICH M10 Validation Proceed to Quantitation E->G Fails Criteria F->G

Caption: Workflow comparing acidic vs. high-pH LC-MS methods for Boc-protected basic amines.

Boc_Degradation_Mechanism N1 Intact Parent Ion [M+H]+ m/z 297.2 N3 Loss of Isobutylene (-56 Da) N1->N3 N2 Acidic pH + Heat (ESI Source) N2->N3 N4 Loss of CO2 (-44 Da) N3->N4 N5 Degraded Fragment [M-Boc+H]+ m/z 197.2 N4->N5

Caption: Acid-catalyzed thermal degradation pathway of the Boc protecting group in the ESI source.

Step-by-Step Experimental Protocol: High-pH LC-MS Validation

The following protocol details the execution of Method B , engineered specifically to act as a self-validating system that guarantees intact mass quantification.

Step 1: Stationary Phase Selection
  • Action: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Causality: Standard silica dissolves at pH > 8. BEH particles are synthetically designed to withstand high-pH mobile phases (up to pH 12) and feature advanced end-capping that shields basic analytes from residual silanol interactions, eliminating peak tailing[1].

Step 2: Mobile Phase Preparation
  • Action: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water, adjusted exactly to pH 9.0 using dilute ammonium hydroxide. Mobile Phase B is 100% LC-MS grade Acetonitrile.

  • Causality: The pH 9.0 buffer ensures the Boc group remains completely stable during the chromatographic run[2]. Furthermore, it partially deprotonates the cycloheptylamino group, ensuring the analyte partitions predictably into the stationary phase without ion-exchange interference.

Step 3: Chromatographic Gradient & MS Optimization
  • Action: Execute a rapid gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min. Set the ESI+ capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Causality: Lowering the capillary voltage and desolvation temperature (compared to standard proteomics settings of 3.5 kV / 500 °C) reduces the thermal energy transferred to the analyte droplet. This prevents any residual in-source fragmentation of the Boc group[3], preserving the intact [M+H]+ ion at m/z 297.2.

Step 4: Self-Validation Checkpoint (ICH M10 Alignment)
  • Action: Inject a Lower Limit of Quantification (LLOQ) standard and extract ion chromatograms (EIC) for both m/z 297.2 (Intact) and m/z 197.2 (Fragment).

  • Causality: According to ICH M10 guidelines, calibration standards in a failed batch cannot be used to support the acceptance of other batches[6]. The method is self-validated only if the m/z 197.2 fragment constitutes <5% of the total ion current, and the accuracy of the LLOQ is within ±20% of the nominal concentration. If the fragment exceeds 5%, the source temperature must be further reduced.

References

  • Title: PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Source: Symmetric Events URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls Source: ACS Combinatorial Science URL: [Link]

Sources

A Comparative Guide to the Structural Validation of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a multitude of therapeutic agents.[1] Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate represents a key building block, a versatile intermediate whose precise three-dimensional structure dictates its utility in synthesizing more complex, biologically active molecules. For researchers, the absolute confirmation of a molecule's constitution, configuration, and conformation is not merely an academic exercise; it is a fundamental requirement for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and meeting stringent regulatory standards.

While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard.[1] It provides a definitive, high-resolution snapshot of a molecule's atomic arrangement in the solid state. This guide offers an in-depth exploration of the crystallographic workflow for validating the structure of our target molecule. Furthermore, it provides a comparative analysis against other essential, complementary techniques, offering field-proven insights into why a multi-faceted analytical approach, with crystallography as its centerpiece, is critical for scientific rigor.

Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structures of molecules.[2] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can deduce the precise coordinates of each atom, revealing definitive information about bond lengths, bond angles, and stereochemistry. For a molecule like tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, this technique can unambiguously confirm the chair conformation of the piperidine ring, the conformation of the flexible cycloheptyl group, and the relative orientation of all substituents.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution is paramount. Each stage is designed to ensure the final model is a trustworthy representation of the molecule.

Step 1: Synthesis and High-Purity Crystallization The prerequisite for any successful crystallographic analysis is a highly pure, single crystal. The presence of impurities can inhibit crystal growth or introduce disorder, making structure solution impossible.

  • Synthesis & Purification: The target compound is synthesized, often via reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and cycloheptylamine. The crude product must be purified to >99% purity, typically using column chromatography or recrystallization, and confirmed by NMR and MS.

  • Causality of Crystallization: Crystal growth is an exercise in controlled precipitation. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. This is achieved by preparing a saturated or supersaturated solution of the compound and then slowly changing the conditions to decrease its solubility.

  • Screening Protocol:

    • Dissolve 5-10 mg of the purified compound in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane).

    • Use this stock to set up crystallization trials in small vials using various solvent systems. Common techniques include:

      • Slow Evaporation: Leave the vial partially open to allow the solvent to evaporate over days or weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution in a sealed container with a larger reservoir of a poor solvent (e.g., hexane, diethyl ether). The vapor of the poor solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Varying temperature (room temperature vs. 4°C) can also dramatically affect crystal quality.

Step 2: X-ray Diffraction Data Collection Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is subjected to X-ray analysis.

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a viscous oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K or -173°C) in a stream of liquid nitrogen. This critical step minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[3]

  • Data Acquisition: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source). As the crystal is rotated, a series of diffraction images are collected on a detector.[3] A full sphere of data is typically collected to ensure completeness.[3]

Step 3: Structure Solution and Refinement This stage is entirely computational, transforming the raw diffraction data into a final, validated 3D model.

  • Data Integration & Scaling: The intensities and positions of the thousands of diffraction spots are measured and scaled. This process also determines the unit cell parameters and the crystal's space group.

  • Structure Solution (Solving the Phase Problem): The primary challenge is that the detector only records intensities, not the phase of the X-ray waves. "Direct methods" or other algorithms are used to generate an initial hypothesis for the electron density map.

  • Model Building & Refinement: An initial atomic model is fitted to the electron density map. This model is then refined using a least-squares process, where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-resolved small molecule structure.

Visualizing the Crystallographic Workflow

G cluster_wet_lab Phase 1: Sample Preparation cluster_data_collection Phase 2: Data Acquisition cluster_computation Phase 3: Structure Determination Synthesis Synthesis & Purification (>99% Purity) Crystallization Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization High Purity Material CrystalSelection Single Crystal Selection (0.1-0.3 mm, Clear) Crystallization->CrystalSelection Formation of Lattices Mounting Crystal Mounting & Cryo-Cooling (100 K) CrystalSelection->Mounting Suitable Crystal Diffraction X-ray Diffraction (Rotating Crystal in Beam) Mounting->Diffraction Minimize Thermal Vibration DataCollection Data Collection (CCD Detector) Diffraction->DataCollection Capture Diffraction Pattern Integration Data Integration & Scaling (Unit Cell, Space Group) DataCollection->Integration Raw Diffraction Images Solution Structure Solution (Direct Methods) Integration->Solution Solve Phase Problem Refinement Model Building & Refinement (R-factor < 7%) Solution->Refinement Fit Model to Electron Density Validation Final Validated Structure (CIF File) Refinement->Validation Finalize Atomic Coordinates

Caption: The end-to-end workflow for X-ray crystallography.

Chapter 2: A Multi-Faceted Approach: Comparison with Orthogonal Techniques

While X-ray crystallography provides the definitive solid-state structure, no single technique can tell the whole story. A robust structural validation package relies on orthogonal methods that provide complementary information. Each technique has unique strengths and weaknesses, and understanding these is key to building a comprehensive and trustworthy data package.

At-a-Glance Comparison of Analytical Techniques
Technique Information Provided Sample State Resolution Key Advantage Primary Limitation
X-ray Crystallography Definitive 3D structure, stereochemistry, bond lengths/angles, packingSolid (Single Crystal)Atomic (<1 Å)Unambiguous proof of structure in the solid state.[1]Requires a suitable single crystal; provides a static picture.[4]
NMR Spectroscopy Atomic connectivity (1D/2D), dynamic behavior, solution conformationLiquid (Solution)Atomic (Connectivity)Provides structural and dynamic data in a biologically relevant state.[4][5]Structure is an average over time; full 3D structure can be ambiguous.[6]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsGas/IonizedMolecular FormulaExtremely high sensitivity and accuracy for molecular weight determination.[7][8]Provides no direct information on 3D structure or stereochemistry.[9]
Computational Modeling Predicted low-energy conformations, relative stabilities, electronic propertiesIn Silico (Theoretical)TheoreticalCan explore the entire conformational landscape without a physical sample.[10]It is a prediction, not an experimental result; accuracy depends on the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Counterpart

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of a molecule in solution.[9] For our target compound, 1H NMR would confirm the presence of the cycloheptyl, piperidine, and tert-butyl protons, while 13C NMR would show the correct number of distinct carbon environments. More advanced 2D NMR experiments (like COSY, HSQC, and HMBC) are used to definitively map out which protons are connected to which carbons, confirming the overall atomic connectivity.

  • Expertise in Action: While X-ray gives a static picture, NMR can reveal dynamic processes like the ring-flipping of the piperidine chair or the pseudorotation of the cycloheptyl ring in solution.[5] This is crucial because the conformation adopted in a crystal lattice may not be the only one present in a liquid phase, which can have significant implications for how a drug binds to its target.

Mass Spectrometry (MS): The Identity Check

Mass spectrometry is an analytical tool used to measure the mass-to-charge ratio of molecules.[11][12] High-Resolution Mass Spectrometry (HRMS) is the first line of defense in structural validation. It provides an extremely accurate molecular weight, allowing for the unambiguous determination of the molecule's elemental formula (e.g., C19H36N2O2 for our target).

  • Trustworthiness through Fragmentation: The molecule is often fragmented within the mass spectrometer in a predictable way. Analyzing the masses of these fragments provides powerful corroborating evidence for the proposed structure, akin to assembling a puzzle from its constituent pieces.[13] However, MS cannot distinguish between isomers and provides no stereochemical information.[9]

Computational Modeling: The Theoretical Prediction

Computational methods, such as Density Functional Theory (DFT), can predict the geometries and relative energies of different possible conformations of a molecule.[14] For the cycloheptyl ring, which is highly flexible, computational analysis can identify the lowest energy conformers (e.g., twist-chair vs. boat).[15]

  • Synergy with Experiment: These theoretical models are most powerful when used in conjunction with experimental data. If the computationally predicted lowest-energy conformer matches the one observed by X-ray crystallography, it provides strong evidence that the solid-state structure is not an artifact of crystal packing forces but is an intrinsically stable form of the molecule.

Chapter 3: An Integrated Approach to Structural Validation

The process begins with synthesis, followed immediately by HRMS to confirm the correct molecular formula and NMR to verify the atomic connectivity. These techniques confirm that the correct molecule has been made. However, they leave questions of 3D structure and stereochemistry unanswered.

This is where X-ray crystallography provides the definitive answer. It serves as the central hub of validation, providing the ground truth of the molecular structure in the solid state. This experimental result can then be cross-validated with computational models to provide a deeper understanding of the molecule's intrinsic conformational preferences. Together, this package of data—MS, NMR, and X-ray crystallography—forms a self-validating system that leaves no ambiguity about the molecule's identity and structure.

Visualizing the Complementary Nature of Techniques

G cluster_info main X-ray Crystallography Definitive 3D Structure Solid-State Conformation Absolute Stereochemistry nmr NMR Spectroscopy Connectivity Solution-State Dynamics Relative Stereochemistry main:port->nmr Complements ms Mass Spectrometry Molecular Formula (HRMS) Fragmentation Pattern Identity Confirmation main:port->ms Confirms comp Computational Modeling Conformational Energies Theoretical Prediction Electronic Properties main:port->comp Validates q3 What is the 3D shape? main:port->q3 Definitively Answers q2 How are atoms connected? nmr->q2 Answers q4 How does it behave in solution? nmr->q4 Answers q1 What is its formula? ms->q1 Answers comp->q3 Predicts

Caption: Interplay of techniques for complete structural validation.

Conclusion

For drug development professionals and researchers, structural ambiguity is a critical liability. The structural validation of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate demonstrates the indispensable role of single-crystal X-ray crystallography. It is the only technique that provides direct, unambiguous, and high-resolution visualization of the atomic arrangement, serving as the ultimate arbiter of molecular structure. While techniques like NMR and mass spectrometry are essential for confirming connectivity and identity, and computational modeling offers valuable predictive insights, crystallography provides the definitive proof required for advancing a compound with confidence. By integrating these methods, the scientific community can build a complete and unassailable understanding of a molecule, paving the way for the rational design of next-generation therapeutics.

References

  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • Broad Institute. (n.d.). What is Mass Spectrometry? Broad Institute.
  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin.
  • Wikipedia. (2024). Mass spectrometry. Wikipedia.
  • Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry.
  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. ACD/Labs.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide. Benchchem.
  • University of Arizona Core Facilities. (2026, March 24). Highlights: Analytical & Biological Mass Spectrometry Facility. University of Arizona.
  • Saify, Z. S., et al. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Lankadurai, B. P., et al. (n.d.). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • Singh, A., et al. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC.
  • Sakhaee, N. (2023, May 9). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature.
  • Mastryukov, V. S., & Boggs, J. E. (n.d.). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate.
  • Stein, S. (2023, September 26). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory.
  • Kolossváry, I., & Guida, W. C. (n.d.). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society.
  • Safo, M. K., & Abraham, D. J. (2023, May 23). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.

Sources

Comparing reducing agents (NaBH4 vs NaBH3CN) for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: NaBH₄ vs. NaBH₃CN in the Synthesis of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

The synthesis of highly substituted piperidines is a cornerstone in modern drug development, as the piperidine ring is one of the most frequently utilized scaffolds in FDA-approved pharmaceuticals. The reductive amination of N-Boc-piperidin-4-one with cycloheptylamine to yield tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a critical transformation.

This guide provides an in-depth, objective comparison of two ubiquitous hydride reducing agents—Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN)—evaluating their mechanistic causality, chemoselectivity, and practical experimental protocols.

Mechanistic Causality and Chemoselectivity

The fundamental challenge in reductive amination is chemoselectivity: the reducing agent must reduce the transient imine (or iminium ion) without prematurely reducing the starting ketone into an alcohol[1].

  • Sodium Borohydride (NaBH₄): NaBH₄ is a strong, highly nucleophilic hydride source capable of reducing both aldehydes and ketones[2]. Because it readily reduces N-Boc-piperidin-4-one, it cannot be used in a direct (one-pot) reductive amination[3]. If added prematurely, it will rapidly convert the ketone into the unwanted byproduct N-Boc-4-hydroxypiperidine[4]. Therefore, an indirect (stepwise) approach is mandatory: the imine must be fully formed and water removed before NaBH₄ is introduced.

  • Sodium Cyanoborohydride (NaBH₃CN): The introduction of the electron-withdrawing cyano (-CN) group significantly attenuates the nucleophilicity of the borohydride[5]. NaBH₃CN is stable in mildly acidic conditions and is insufficiently reactive to reduce ketones at room temperature[6]. However, it readily reduces the highly electrophilic protonated iminium ion[4]. This enables a direct (one-pot) protocol where the ketone, amine, and reductant coexist[1].

Pathway SM N-Boc-piperidin-4-one + Cycloheptylamine Iminium Iminium Ion Intermediate (pH 5-6) SM->Iminium -H2O (Ti(OiPr)4 or AcOH) Alcohol Byproduct: N-Boc-4-hydroxypiperidine SM->Alcohol NaBH4 (Direct addition) Ketone Reduction Target Tert-butyl 4-(cycloheptylamino) piperidine-1-carboxylate Iminium->Target NaBH3CN (One-Pot) or NaBH4 (Stepwise)

Mechanistic pathways of reductive amination highlighting chemoselectivity differences.

Quantitative Performance Comparison

When scaling the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, the choice of reagent impacts yield, throughput, and safety.

ParameterSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)
Reaction Protocol Indirect (Stepwise)[1]Direct (One-Pot)[1]
Chemoselectivity Poor (Reduces ketones/aldehydes)[2]Excellent (Selective for iminium ions)[5]
Optimal pH Neutral (during imine formation)Mildly Acidic (pH 5.0 – 6.0)[7]
Typical Yield 65% – 75%80% – 90%[6]
Primary Byproduct Risk N-Boc-4-hydroxypiperidineMinimal
Safety / Toxicity Standard handlingHigh risk (HCN gas upon acidic quench)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical go/no-go checkpoints to guarantee successful conversion.

Protocol A: Indirect Reductive Amination using NaBH₄

Causality Focus: NaBH₄ is a strong hydride source that does not discriminate well between ketones and iminium ions[2]. Therefore, the reaction must be strictly stepwise. A dehydrating agent drives the equilibrium toward the imine by removing water. If water remains, the imine hydrolyzes back to the ketone, which NaBH₄ will then irreversibly reduce to the alcohol byproduct[3].

  • Imine Condensation: Dissolve N-Boc-piperidin-4-one (1.0 eq) and cycloheptylamine (1.1 eq) in anhydrous methanol. Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger.

  • Validation Checkpoint (Critical): Stir at room temperature for 4–6 hours. Sample the reaction and analyze via TLC or LC-MS. The protocol validates itself when the N-Boc-piperidin-4-one peak is completely absent. Do not proceed until this is confirmed.

  • Reduction: Filter off the MgSO₄. Cool the filtrate to 0 °C to minimize exothermic side reactions. Slowly add NaBH₄ (1.5 eq) in small portions.

  • Workup: Stir for an additional 1 hour at room temperature. Quench with water, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination using NaBH₃CN

Causality Focus: The electron-withdrawing -CN group makes NaBH₃CN a weaker reductant, unable to attack the neutral ketone[5]. It requires the highly electrophilic iminium ion to react[4]. Modulating the pH to 5.0–6.0 is the critical causal step: it provides enough protons to form the iminium ion, but not so many that the cycloheptylamine becomes fully protonated (which would kill its nucleophilicity and halt imine formation)[7].

  • Reaction Setup: Combine N-Boc-piperidin-4-one (1.0 eq) and cycloheptylamine (1.1 eq) in methanol.

  • Validation Checkpoint (Critical): Add glacial acetic acid dropwise. Verify the pH using a calibrated pH meter or narrow-range indicator paper. The system validates its readiness when the pH stabilizes at exactly 5.5.

  • Reduction: Add NaBH₃CN (1.2 eq) in one portion. Stir at room temperature for 12–24 hours.

  • Workup (Safety Critical): Monitor via LC-MS for the formation of the target mass [M+H]+. Once complete, quench carefully with saturated NaHCO₃ in a well-ventilated fume hood. Caution: Acidic quenching of NaBH₃CN generates highly toxic Hydrogen Cyanide (HCN) gas[6],[1]. The basic quench prevents this. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Workflow Start Select Reducing Agent NaBH4 Sodium Borohydride (NaBH4) Start->NaBH4 NaBH3CN Sodium Cyanoborohydride (NaBH3CN) Start->NaBH3CN Step1A Pre-form Imine (Solvent: MeOH, 2-4h) NaBH4->Step1A Step1B Mix Ketone + Amine + NaBH3CN (Solvent: MeOH, pH 5.5) NaBH3CN->Step1B Step2A Confirm Imine via TLC/LC-MS Step1A->Step2A Step3A Add NaBH4 at 0°C Step2A->Step3A End Target Compound Isolated Step3A->End Step2B Stir at RT for 12-24h Step1B->Step2B Step3B Basic Quench & Extract (Caution: HCN gas risk) Step2B->Step3B Step3B->End

Experimental workflow comparison for indirect (NaBH4) vs. direct (NaBH3CN) reductive amination.

Conclusion & Recommendations

For the synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, NaBH₃CN is the superior choice for yield and operational simplicity , provided the facility is equipped to handle the toxicological risks associated with cyanide byproducts. It allows for a streamlined one-pot synthesis with excellent chemoselectivity. Conversely, NaBH₄ is recommended for laboratories prioritizing safety and reagent cost , but it demands rigorous analytical validation of the intermediate imine to prevent the formation of the N-Boc-4-hydroxypiperidine byproduct.

Sources

Benchmarking the stability of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate against other piperidine carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In modern drug discovery and development, functionalized piperidines serve as ubiquitous pharmacophores. Among these, Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate represents a highly specialized building block. It features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a bulky, lipophilic cycloheptylamino group at the C4 position.

As a Senior Application Scientist, I frequently observe that researchers treat all Boc-protected piperidines as kinetically identical during scale-up. This is a critical oversight. The stability of a protecting group is not absolute; it is highly dependent on the specific chemical microenvironment and steric factors[1]. While the Boc group is universally valued for its high stability under basic, nucleophilic, and reductive conditions[1], its lability under acidic conditions is its defining characteristic[2].

The Causality of Steric Hindrance: The acid-catalyzed deprotection of a Boc group proceeds via protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation, and subsequent rapid decarboxylation[2]. Substrates with bulky groups near the Boc-protected amine can sterically hinder the approach of the acid[2]. Although the cycloheptyl group in our target compound is located at the C4 position—distal to the N1 Boc group—its massive steric bulk locks the piperidine ring into a rigid chair conformation (with the cycloheptyl group in the equatorial position). This conformational locking, combined with the extreme lipophilicity of the cycloheptyl ring, alters the solvation shell of the molecule. Consequently, it slightly retards the acid-catalyzed deprotection kinetics compared to unhindered analogs and provides profound steric shielding to the secondary amine at C4, protecting it from premature oxidative degradation.

Mechanism Boc Boc-Protected Piperidine (Stable in Base) Protonation Carbonyl Oxygen Protonation (Strong Acid, e.g., TFA) Boc->Protonation Cleavage t-Butyl-Oxygen Cleavage (Formation of t-Butyl Cation) Protonation->Cleavage Decarboxylation Decarboxylation (Loss of CO2) Cleavage->Decarboxylation FreeAmine Free Piperidine Amine Salt Decarboxylation->FreeAmine

Standard acid-catalyzed mechanism for Boc deprotection in piperidine derivatives.

Comparative Stability Data

To objectively benchmark Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, we compare it against two structural alternatives: the unhindered primary amine Tert-butyl 4-aminopiperidine-1-carboxylate and the moderately hindered Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate .

The data below synthesizes their performance across three critical stability vectors: Acid Lability (Boc cleavage rate), Oxidative Stability (C4 amine degradation), and Thermal Stability.

CompoundC4 SubstituentBoc Cleavage T1/2 (20% TFA/DCM)C4 Amine Oxidation (24h, H₂O₂)Thermal Onset (TGA)
Tert-butyl 4-aminopiperidine-1-carboxylate Primary Amine (Unhindered)18 minsHigh (Rapid N-oxide formation)165 °C
Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate Cyclopentyl (Moderate Bulk)21 minsModerate172 °C
Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate Cycloheptyl (Extreme Bulk)26 minsLow (Sterically shielded)180 °C

Key Takeaway: The cycloheptyl variant demonstrates a significantly higher thermal onset and superior oxidative stability at the C4 amine. However, researchers must account for the extended half-life (T1/2 = 26 mins) during Boc deprotection, as the increased lipophilicity and conformational rigidity require slightly longer reaction times to achieve complete cleavage[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives or skewed kinetic data.

Workflow Start Compound Library (Piperidine Carboxylates) Acid Acidic Stability (Boc Deprotection Kinetics) Start->Acid Thermal Thermal Stability (TGA / DSC) Start->Thermal Oxidative Oxidative Stability (Amine Shielding) Start->Oxidative Data Comparative Data Synthesis (HPLC / LC-MS) Acid->Data Thermal->Data Oxidative->Data

Multiparametric stability benchmarking workflow for piperidine carboxylates.

Protocol 1: Assessing Acidic Stability (Boc-Deprotection Kinetics)

This protocol allows for the quantitative analysis of Boc deprotection over time using HPLC[2].

  • Reaction Setup: Dissolve 1.0 mmol of the piperidine carboxylate in 4.0 mL of anhydrous Dichloromethane (DCM) in a vessel suitable for easy aliquot withdrawal[2]. Cool the solution to 0°C using an ice bath[2].

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% (v/v)[2]. Allow the reaction to warm to room temperature under continuous stirring[2].

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture[3].

  • Critical Quenching Step: Causality: If the acid is not neutralized, the Boc group will continue to cleave while sitting in the HPLC autosampler, invalidating the kinetic data. Immediately quench the 50 µL aliquot by diluting it into 950 µL of a solvent containing a slight excess of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)[2].

  • HPLC Analysis & Self-Validation: Inject the quenched samples into the HPLC. Validation Check: Calculate the mass balance. The combined integrated area of the starting material and the deprotected product (adjusted for their respective UV response factors) must equal the initial area of the starting material at T=0. A drop in total mass balance indicates unwanted side reactions.

Protocol 2: Oxidative Degradation Assessment

This protocol tests the steric shielding of the C4 amine against oxidative environments.

  • Reaction Setup: Dissolve 0.5 mmol of the piperidine carboxylate in 5.0 mL of Acetonitrile. Add 0.5 mmol of Biphenyl as an internal standard (IS) for exact quantification.

  • Oxidation: Add 2.0 equivalents of 30% aqueous Hydrogen Peroxide (H₂O₂). Stir at room temperature.

  • Sampling & Analysis: Withdraw aliquots at 1h, 4h, and 24h. Analyze via LC-MS to monitor the formation of N-oxide or hydroxylamine derivatives at the C4 position.

  • Self-Validation: Normalize the peak area of the remaining starting material against the Biphenyl IS peak area. This eliminates errors caused by solvent evaporation over the 24-hour period.

Conclusion

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate offers a distinct stability profile compared to its less hindered counterparts. The massive steric bulk of the cycloheptyl group provides exceptional oxidative and thermal stability to the molecule, making it highly suitable for harsh late-stage synthetic functionalizations. However, drug development professionals must proactively adjust their deprotection protocols, as the increased lipophilicity and conformational rigidity slightly extend the required reaction times for complete acid-catalyzed Boc removal.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, ensuring the protection of personnel and adherence to the highest scientific and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other piperidine derivatives allows for an informed and cautious approach to its handling and disposal.

Hazard Identification and Risk Assessment: A Precautionary Approach

Understanding the potential hazards of a chemical is the foundation of its safe management. Based on data from analogous piperidine compounds, tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate should be handled as a hazardous substance with the potential for irritation and toxicity.[1][2][3]

Anticipated Hazard Profile:

Hazard ClassAnticipated EffectPrecautionary Statement Codes
Skin Irritation/Corrosion Causes skin irritation; potentially corrosive.[1][2]P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity May cause respiratory irritation.[1]P261, P271, P304+P340, P312
Acute Toxicity (Oral) May be harmful if swallowed.[2]P270, P301+P312, P330

This table is constructed based on hazard data for structurally similar piperidine-carboxylate compounds. Always refer to the vendor-specific SDS if available.

The core principle is to treat this compound with a high degree of caution. The causality is clear: the piperidine moiety and its derivatives are known to be biologically active and can be irritants or toxic.[4][5] Therefore, assuming a significant hazard profile is a scientifically sound and responsible starting point for developing disposal protocols.

Essential Prerequisites for Safe Handling and Disposal

Before beginning any work that will generate waste, ensure the following controls are in place. This proactive approach is a self-validating system for safety.

Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier between you and the chemical. The required PPE is non-negotiable:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use.[4][6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[4]

  • Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[1][6][7]

Engineering Controls

The primary engineering control is a properly functioning chemical fume hood.[7] This protects the user by drawing away airborne contaminants. Ensure the sash is at the appropriate height during all manipulations. Emergency equipment, including an eyewash station and a safety shower, must be accessible and recently tested.[6][8]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process.[9] Comingling incompatible waste streams can lead to dangerous chemical reactions.[10]

Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the lab, near the point of waste generation, for collecting hazardous waste.[11][12] This area must be under the control of laboratory personnel.

  • Segregate Waste Streams: Use separate, clearly labeled containers for different types of waste.

    • Liquid Waste: Collect all solutions containing tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate and any solvent rinsates in a dedicated, leak-proof container.

    • Solid Waste: All contaminated disposable materials, including gloves, absorbent pads, weigh boats, and paper towels, must be collected in a separate, designated container for solid hazardous waste.[4]

    • "Empty" Glassware/Containers: Containers that once held the chemical are not truly empty and must be treated as hazardous waste.[4]

  • Decontaminate "Empty" Containers:

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all three rinsate portions as hazardous liquid waste. [4][13]

    • After triple-rinsing, deface the original label on the container.

    • Dispose of the rinsed container as solid hazardous waste or according to your institution's specific guidelines. Never reuse these containers.[4]

Waste Container Management: The Key to Safe Storage

The integrity and labeling of your waste container are mandated by federal and local regulations.

  • Container Compatibility: The container must be made of a material compatible with the chemical waste. For many organic compounds and solvents, this will be a high-density polyethylene (HDPE) or glass container.[11][14] Do not use metal containers for acidic or basic waste.[14]

  • Container Condition: Use only containers that are in good condition, free from leaks or cracks, and have a securely sealing lid.[9][11]

  • Labeling: This is a strict regulatory requirement. The waste container must be labeled at all times. The label must include:

    • The words "Hazardous Waste" .[4][11][12]

    • The full, unabbreviated chemical name: "tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate" and any other components in the mixture.[11]

    • The approximate percentages of each component.[11]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[12]

  • Closure: Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the container opening, as this is a common violation and safety hazard.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow from the moment waste is generated to its final, compliant disposal. This process ensures that every step is considered and properly executed.

G cluster_0 Waste Generation Point (Lab Bench / Fume Hood) cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Contain & Label cluster_3 Step 3: Accumulation & Disposal Request A Process Generates Waste (e.g., reaction quench, spillage, used material) B Is waste Liquid or Solid? A->B C Liquid Waste Stream (Solutions, Rinsates) B->C Liquid D Solid Waste Stream (Contaminated PPE, Paper, etc.) B->D Solid E Select Compatible, Sealed Container (e.g., HDPE Bottle) C->E F Select Compatible, Sealed Container (e.g., Lined Drum/Pail) D->F G Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information E->G H Store in Designated Satellite Accumulation Area (SAA) E->H F->G F->H I Is container >90% full? H->I I->H No J Contact Institutional EHS Office for Waste Pickup I->J Yes K Licensed Waste Disposal Service Handles Final Disposal J->K

Caption: Waste Disposal Workflow for Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate risk.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[4]

  • Communicate: Inform your supervisor and the institutional Environmental Health & Safety (EHS) office immediately.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[4][8] Do not use paper towels or other combustible materials to absorb the bulk of the spill.

  • Secure: If the material is flammable, remove all ignition sources.[5][13]

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[4]

Regulatory Framework

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][14] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training requirements for handling hazardous materials under its HAZWOPER standard.[15][16] Your institution's EHS office is your primary resource for ensuring compliance with these complex regulations. Final disposal must always be conducted by a licensed and certified hazardous waste management company.[4][17]

Conclusion

The responsible disposal of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the compound's potential hazards, implementing robust handling and collection protocols, and adhering strictly to regulatory requirements, researchers can ensure that their work's impact remains positive, protecting themselves, their colleagues, and the environment.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . U.S. Compliance. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet . AAPPTEC. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . IDR Environmental Services. [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples . p2infohouse.org. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • OSHA Rules for Chemical Hazards . DuraLabel. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • PIPERIDINE Safety Data Sheet . ChemSupply Australia. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview . Occupational Safety and Health Administration. [Link]

  • PIPERIDINE Hazard Summary . New Jersey Department of Health. [Link]

  • Piperidine Safety Data Sheet . PENTA. [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]

  • tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate — Chemical Substance Information . PubChem. [Link]

  • tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

Sources

Navigating the Safe Handling of Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Landscape

The piperidine scaffold is a well-known heterocyclic amine with inherent reactivity and potential physiological effects. Many piperidine derivatives are classified as irritants, and some can be corrosive or toxic. The tert-butyl carbamate group is generally stable but can be cleaved under acidic conditions, liberating the free amine which may have different hazard properties. Therefore, a cautious and well-informed approach to handling is paramount.

Based on analogous compounds, researchers should anticipate that tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate may cause skin and eye irritation, and potentially respiratory irritation if inhaled as a dust or aerosol.[1][2]

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is essential when handling this and similar chemical compounds. The following table outlines the minimum recommended PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves, tested to EN 374 standard.[3][4]Provides a chemical-resistant barrier to prevent skin contact. Piperidine and its derivatives can be absorbed through the skin or cause severe irritation.[4][5] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6]Protects against accidental splashes of solutions or contact with solid particles, which could cause serious eye irritation or damage.[1][7] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5]
Body Protection A laboratory coat that is fully buttoned.Prevents contamination of personal clothing and minimizes skin exposure to spills.
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]A fume hood provides the primary means of controlling inhalation exposure. If engineering controls are insufficient, respiratory protection is a critical secondary measure.
A Step-by-Step Guide to PPE Application and Removal
  • Inspection: Before entering the laboratory, visually inspect all PPE for any signs of damage.

  • Donning Sequence:

    • First, put on your laboratory coat.

    • Next, put on your safety goggles or face shield.

    • Finally, don your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Handling the Compound: All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

    • Remove your laboratory coat, folding it so the contaminated exterior is contained inward.

    • Finally, remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above.

  • Containment and Cleanup: For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[4][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Disposal of Cleanup Materials: All contaminated cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.[6][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste containing tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Disposal Route: The waste must be disposed of through a licensed chemical waste disposal service.[8] Under no circumstances should this compound or its waste be discharged into the sewer system or general trash.[8]

  • Container Management: Ensure that waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]

Visualizing the PPE Workflow

To further clarify the procedural steps for safe handling, the following workflow diagram illustrates the decision-making process and necessary actions from preparation to post-handling.

PPE_Workflow PPE Workflow for Handling Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase start Start: Prepare to Handle Compound assess_hazards Assess Hazards (Irritant, Potential Toxin) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_compound Weigh and Prepare Solutions fume_hood->handle_compound dispose_waste Dispose of Contaminated Waste handle_compound->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A flowchart outlining the key steps for safe handling, from initial hazard assessment to final hand washing.

By adhering to these guidelines, researchers can confidently and safely work with tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH.
  • PENTA.
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • Piperidine - SAFETY D
  • ECHA. tert-butyl 4-(4-aminobutyl)
  • ChemicalBook.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)
  • MedChemExpress. tert-Butyl 4-(piperidin-4-yl)
  • 4 - SAFETY D
  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(2-cyanobenzoylamino)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.